Heparin, sodium salt
Description
Historical Trajectories and Foundational Discoveries in Glycosaminoglycan Research
The journey of heparin is deeply intertwined with the broader history of glycosaminoglycan research, which began in the early 20th century with studies on "chondromucoid" from cartilage. nih.gov The discovery of heparin itself is credited to Jay McLean, a second-year medical student at Johns Hopkins University, in 1916. wikipedia.orghekint.orglongdom.org While investigating pro-coagulant preparations under the guidance of William Howell, McLean serendipitously isolated a fat-soluble anticoagulant from canine liver tissue. hekint.orglongdom.org Howell later coined the term "heparin" in 1918, derived from the Greek word for liver, "hepar". wikipedia.orglongdom.org
Initially, the isolated heparin was impure and toxic, limiting its practical use. hekint.orgbantingresearchfoundation.ca The 1930s marked a significant turning point. Through the efforts of researchers like Charles Best, techniques were perfected to produce a safer and more effective water-soluble polysaccharide form of heparin. nih.govbantingresearchfoundation.ca This paved the way for the first human clinical trials in 1935. nih.govbantingresearchfoundation.ca Subsequent research in the mid-20th century, notably by Karl Meyer and his associates, elucidated the chemical structures of various glycosaminoglycans, including heparin. nih.gov A pivotal discovery in understanding heparin's anticoagulant mechanism came in 1932, with the finding that it requires a plasma cofactor, now known as antithrombin (AT), to exert its effect. hematology.org The precise mechanism of the heparin-antithrombin interaction was further clarified in the 1970s. hematology.org
Table 1: Key Milestones in Heparin Research
| Year | Discovery | Key Figure(s) | Significance |
| 1916 | Discovery of an anticoagulant in dog liver. wikipedia.orghekint.org | Jay McLean | Laid the foundation for heparin research. wikipedia.org |
| 1918 | Coining of the term "heparin". wikipedia.orglongdom.org | William Howell | Provided a name for the newly discovered substance. wikipedia.org |
| 1935 | First human trials of purified heparin. nih.govbantingresearchfoundation.ca | Gordon Murray & Team | Marked the entry of heparin into clinical investigation. bantingresearchfoundation.ca |
| 1930s-1950s | Elucidation of glycosaminoglycan structures. nih.gov | Karl Meyer & Associates | Advanced the chemical understanding of heparin and related molecules. nih.gov |
| 1932 | Identification of a required plasma cofactor (antithrombin). hematology.org | U.S. Clinical Scientist | Revealed the indirect mechanism of heparin's anticoagulant action. hematology.org |
| 1970s | Explanation of the heparin-antithrombin interaction mechanism. hematology.org | Harvard & Uppsala Scientists | Provided a detailed molecular understanding of heparin's primary function. hematology.org |
Academic Significance and Research Paradigms for Heparin, Sodium Salt
The academic significance of this compound extends far beyond its anticoagulant properties. It serves as a vital tool in a multitude of research paradigms due to its ability to interact with a wide array of proteins. This has led to its extensive use in biochemical and cell culture studies. sigmaaldrich.comsigmaaldrich.com
One of the primary research applications of heparin is in affinity chromatography. bio-world.com Its ability to bind to various proteins, including enzymes and growth factors, makes it an effective ligand for purifying these molecules from complex mixtures. bio-world.com Heparin's strong negative charge allows it to interfere with the coagulation process by enhancing the activity of antithrombin III, which in turn inhibits several clotting factors. nih.gov This well-defined mechanism makes it a model compound for studying protein-carbohydrate interactions and the regulation of enzymatic cascades.
In cell culture, heparin is often included in media to prevent cell aggregation and to stabilize and enhance the activity of certain growth factors, such as fibroblast growth factors (FGFs). stemcell.comfishersci.dk It supports the binding of FGF to its receptor, playing a crucial role in signaling pathways that govern cell proliferation and differentiation. stemcell.com This property is particularly valuable in stem cell research, where precise control over the cellular environment is paramount. stemcell.comresearchgate.net
Overview of Advanced Research Domains in this compound Studies
The unique structural and functional characteristics of this compound have propelled its investigation into several advanced research domains. These areas of study are continually expanding the known biological roles of this complex molecule.
Tissue Engineering and Regenerative Medicine: Heparin's ability to bind and stabilize growth factors is being harnessed to create bioactive scaffolds for tissue regeneration. By incorporating heparin into biomaterials, researchers can create microenvironments that promote cell growth and differentiation, guiding the formation of new tissues.
Drug Delivery and Nanotechnology: The high negative charge and biocompatibility of heparin make it an attractive component for developing drug delivery systems. nih.gov Heparin-based nanoparticles and hydrogels are being explored for the controlled release of therapeutic agents. These systems can enhance the stability and bioavailability of drugs while minimizing off-target effects. nih.gov
Anti-inflammatory and Anti-viral Research: Beyond its anticoagulant role, heparin has demonstrated anti-inflammatory properties. sigmaaldrich.combrfingredients.com Research is ongoing to elucidate the mechanisms behind these effects and to explore the therapeutic potential of heparin in inflammatory conditions. sigmaaldrich.comsigmaaldrich.com Furthermore, studies have investigated heparin's ability to inhibit the entry of various viruses into host cells, opening up avenues for its potential use as an antiviral agent. nih.govbrfingredients.com
Oncology Research: The interaction of heparin with proteins involved in cell growth and angiogenesis has led to investigations into its potential as an anti-cancer agent. nih.gov Research in this area is exploring how heparin and its derivatives might inhibit tumor growth and metastasis. nih.gov
Glycobiology and Glycomics: The structural complexity of heparin continues to be a subject of intense research in the field of glycobiology. Advanced analytical techniques are being employed to better understand the relationship between specific sulfation patterns and biological activity. This knowledge is crucial for the development of "designer" heparins with tailored functionalities. nih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-[3,5-bis(2-hydroxyethyl)-1,3,5-triazinan-1-yl]ethanolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N3O3.Na/c13-4-1-10-7-11(2-5-14)9-12(8-10)3-6-15;/h13-14H,1-9H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOMTXLQWRQUKAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1N(CN(CN1CCO)CC[O-])CCO.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N3NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
9041-08-1 | |
| Record name | Heparin, sodium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Heparin, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.590 | |
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Molecular Architecture and Structural Heterogeneity of Heparin, Sodium Salt
Polysaccharide Backbone and Disaccharide Repeating Units Analysis
The fundamental structure of heparin consists of a repeating disaccharide unit. diva-portal.orgoup.com This backbone is composed of alternating residues of a uronic acid and an α-D-glucosamine (GlcN) linked by 1→4 glycosidic bonds. diva-portal.orgrsc.org The uronic acid can be either β-D-glucuronic acid (GlcA) or its C-5 epimer, α-L-iduronic acid (IdoA). diva-portal.orgoup.com The initial polysaccharide precursor contains repeating [-GlcA-(1,4)-GlcNAc-]n units. nih.govresearchgate.net However, extensive enzymatic modifications during biosynthesis lead to a high degree of structural diversity. nih.gov
The most common repeating disaccharide unit in heparin is the trisulfated -IdoA(2S)-GlcNS(6S)-. rsc.orgoup.com However, a variety of other disaccharide structures exist due to incomplete or varied sulfation and epimerization. wikipedia.org Analysis of heparin after enzymatic digestion reveals a complex mixture of disaccharide units, highlighting its structural heterogeneity.
Sulfation Patterns and Their Positional Specificity
Heparin is one of the most negatively charged biological macromolecules, a property conferred by its high degree of sulfation. mdpi.com On average, a heparin disaccharide unit contains 2.5 to 3.0 sulfate (B86663) groups. diva-portal.org This sulfation is not random; it occurs at specific positions on the sugar rings and is catalyzed by a suite of sulfotransferase enzymes. annualreviews.org
N-Sulfation and O-Sulfation Diversity (2-O, 3-O, 6-O)
The sulfation of heparin is a complex process involving multiple positions on the disaccharide unit:
N-sulfation: The amino group of the glucosamine (B1671600) residue is predominantly N-sulfated (GlcNS). This modification is a key step in heparin biosynthesis, as it is a prerequisite for most subsequent O-sulfations. frontiersin.org Some glucosamine residues may remain N-acetylated (GlcNAc) or, more rarely, have a free amine group (GlcNH3+). wikipedia.orgfrontiersin.org
O-sulfation: O-sulfate groups can be added at several positions:
2-O-sulfation: Primarily occurs on the iduronic acid residue (IdoA2S). diva-portal.org 2-O-sulfation of glucuronic acid (GlcA2S) is less common. rsc.orgfrontiersin.org The 2-O-sulfotransferase (2OST) enzyme shows a preference for IdoA over GlcA. frontiersin.orgpnas.org
6-O-sulfation: Occurs on the glucosamine residue (GlcNS6S). rsc.org This modification is crucial for certain biological activities. nih.gov Extracellular sulfatases, Sulf1 and Sulf2, can specifically remove 6-O-sulfate groups, further modulating heparin's function. nih.gov
3-O-sulfation: This is the rarest sulfation, occurring on the glucosamine residue (GlcNS3S). rsc.orgnih.gov Despite its low abundance (around 0.5% of total sulfation), 3-O-sulfation is critical for specific, high-affinity interactions with proteins like antithrombin. acs.orgresearchgate.netnih.gov There are seven different 3-O-sulfotransferase (HS3ST) isoenzymes, each creating unique 3-O-sulfated structures. nih.govresearchgate.net
Influence of Sulfation on Molecular Conformation
The extensive and anionic nature of the sulfate groups significantly influences the conformation of the heparin chain. The electrostatic repulsion between the negatively charged sulfate groups leads to a more rigid and extended helical structure in solution. mdpi.comglycopedia.eu
Conformational Dynamics and Ensemble Characterization
The three-dimensional structure of heparin is not static but exists as a dynamic ensemble of conformations. oup.comresearchgate.net This flexibility is largely attributed to the conformational plasticity of the iduronic acid ring and the rotational freedom around the glycosidic linkages. nih.govoup.com
Theoretical Modeling of Glycosidic Linkages
Force fields such as GLYCAM06 and CHARMM36 are used to simulate heparin's behavior, with results often validated against experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netnih.gov Theoretical calculations, such as Density Functional Theory (DFT), on heparin oligosaccharides have provided detailed insights into bond lengths, angles, and the influence of hydrogen bonds and ionic interactions on the 3D structure. mdpi.com These models indicate that while multiple conformations are possible for disaccharide units, larger oligomers are more conformationally restricted, adopting a more rod-like shape. oup.com
Solution Conformation Elucidation
Experimental techniques, primarily high-resolution NMR spectroscopy, are pivotal in determining the solution conformation of heparin. nih.govnih.gov By analyzing parameters like nuclear Overhauser effects (NOEs) and three-bond J-coupling constants, researchers can define the conformation of the pyranose rings and the geometry of the glycosidic linkages. nih.govnih.govresearchgate.net
Biosynthesis and Enzymatic Modification Pathways of Heparin, Sodium Salt
Intracellular Synthesis within Mast Cells
The journey of heparin biosynthesis commences within the Golgi apparatus of mast cells. researchgate.net The process is initiated by the construction of a specific linkage region on a core protein, followed by the elongation of a repeating disaccharide chain. oup.com
Role of Specific Glycosyltransferases (e.g., EXTL2, EXTL3)
The elongation of the heparin backbone is orchestrated by a group of enzymes known as glycosyltransferases, particularly those from the Exostosin (EXT) family. glycoforum.gr.jp These enzymes are responsible for the alternating addition of N-acetylglucosamine (GlcNAc) and glucuronic acid (GlcA) to the growing polysaccharide chain. uib.no
Within the EXT family, Exostosin-like 2 (EXTL2) and Exostosin-like 3 (EXTL3) play critical roles in the initiation and elongation of the heparan sulfate (B86663)/heparin chain. glycoforum.gr.jpnih.gov EXTL3 is instrumental in adding the first GlcNAc residue to the linkage region, a pivotal step that initiates the synthesis of the heparin chain. glycoforum.gr.jpnih.gov Following this initiation, a complex formed by EXT1 and EXT2 acts as the primary polymerase, responsible for the subsequent elongation of the chain. glycoforum.gr.jpnih.gov While EXTL1 and EXTL3 are also involved in chain elongation, EXTL2 has been shown to potentially act as a terminator of chain elongation. nih.govnih.govpnas.org
Linkage Region Assembly and Chain Elongation
The synthesis of heparin begins with the creation of a specific tetrasaccharide linkage region attached to a serine residue of the serglycin core protein. researchgate.netresearchgate.netmdpi.com This assembly involves the sequential addition of four sugar molecules: a xylose, two galactose residues, and a glucuronic acid. researchgate.netwikipedia.org
The process is initiated by the enzyme xylosyltransferase, which transfers xylose from UDP-xylose to the core protein. oup.comwikipedia.org This is followed by the addition of two galactose molecules by galactosyltransferases I and II, and the linkage region is completed with the addition of a glucuronic acid by glucuronyltransferase I. wikipedia.orgsigmaaldrich.com
Once this linkage region is complete, the repeating disaccharide units of [-GlcNAc-α1,4-GlcA-β1,4-]n are polymerized. glycoforum.gr.jp This elongation is carried out by the EXT1/EXT2 co-polymerase complex, which rapidly assembles the long polysaccharide chain that will subsequently undergo extensive modifications. nih.govresearchgate.net
Post-Polymerization Modifications
After the initial polysaccharide chain is synthesized, it undergoes a series of crucial enzymatic modifications within the Golgi apparatus. researchgate.net These modifications are essential for converting the precursor chain into the highly sulfated and structurally complex heparin molecule. diva-portal.org
N-Deacetylation and N-Sulfonation by NDST Enzymes
The first major modification step involves the N-deacetylation of GlcNAc residues, immediately followed by N-sulfonation. diva-portal.orgmdpi.com This two-step process is catalyzed by bifunctional enzymes known as N-deacetylase/N-sulfotransferases (NDSTs). mdpi.com Four isoforms of NDST (NDST1-4) exist, with NDST2 being particularly abundant in mast cells and essential for heparin biosynthesis. researchgate.netnih.gov
The NDST enzyme first removes the acetyl group from the GlcNAc residue. oup.com The same enzyme then facilitates the transfer of a sulfate group to the newly exposed amino group. oup.com The universal sulfate donor for this and all subsequent sulfation reactions is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). glycoforum.gr.jpmdpi.com This initial modification is a critical prerequisite for the subsequent enzymatic reactions in the pathway. oup.com
Epimerization of Glucuronic Acid to Iduronic Acid by C5-Epimerases
Following N-sulfation, the glucuronic acid (GlcA) residues can be converted into their C5 epimer, iduronic acid (IdoA). nih.govnih.gov This reaction is catalyzed by a single enzyme, glucuronyl C5-epimerase (GLCE). researchgate.netnih.gov The presence of adjacent N-sulfated glucosamine (B1671600) residues is a key requirement for the epimerase to act. oup.com The formation of IdoA residues imparts greater conformational flexibility to the polysaccharide chain, which is significant for its biological interactions. nih.gov While the reaction is reversible, the subsequent sulfation of IdoA drives the process forward. nih.gov
O-Sulfation by Specific Sulfotransferases (e.g., HS6ST, HS3ST)
The final phase of heparin biosynthesis involves a variety of O-sulfation reactions at different positions on the sugar rings, carried out by a family of specific sulfotransferases. diva-portal.org These modifications dramatically increase the negative charge and structural diversity of the heparin molecule. diva-portal.org
2-O-Sulfation: The newly formed IdoA residues are substrates for heparan sulfate 2-O-sulfotransferase (HS2ST), which adds a sulfate group to the C2 position. nih.govdiva-portal.org
6-O-Sulfation: The glucosamine residues can be sulfated at the C6 position by heparan sulfate 6-O-sulfotransferases (HS6STs). diva-portal.org There are three isoforms of this enzyme (HS6ST-1, -2, and -3). nih.gov Both HS6ST-1 and HS6ST-2 are involved in the 6-O-sulfation of heparin. nih.gov
3-O-Sulfation: A less common but functionally critical modification is the sulfation at the C3 position of the glucosamine residue. diva-portal.org This reaction is catalyzed by heparan sulfate 3-O-sulfotransferases (HS3STs), a family with several members. sigmaaldrich.com The specific 3-O-sulfation patterns are crucial for creating the binding site for antithrombin III, a key interaction for heparin's anticoagulant activity. sigmaaldrich.comdiva-portal.org
The precise sequence and extent of these enzymatic modifications result in the characteristic highly sulfated domains that define the structure and function of heparin. sigmaaldrich.com
Data Tables
Table 1: Key Enzymes in Heparin Biosynthesis
| Enzyme Family | Specific Enzyme(s) | Primary Function in Heparin Biosynthesis |
| Glycosyltransferases | EXTL2, EXTL3, EXT1/EXT2 | Initiation and elongation of the polysaccharide backbone. glycoforum.gr.jpglycoforum.gr.jp |
| N-Deacetylase/N-Sulfotransferases | NDST1, NDST2 | N-deacetylation and N-sulfonation of N-acetylglucosamine residues. mdpi.comnih.gov |
| C5-Epimerase | Glucuronyl C5-Epimerase (GLCE) | Conversion of glucuronic acid (GlcA) to iduronic acid (IdoA). nih.gov |
| O-Sulfotransferases | HS2ST, HS6STs, HS3STs | Addition of sulfate groups to various hydroxyl positions on the sugar rings. sigmaaldrich.comdiva-portal.orgnih.gov |
Regulatory Mechanisms of Heparin, Sodium Salt Biosynthesis
The biosynthesis of heparin, a highly sulfated form of heparan sulfate, is a complex, non-template-driven process occurring in the Golgi apparatus and endoplasmic reticulum. pnas.orgresearchgate.net This process is not regulated by direct genetic templating but by the coordinated action of a suite of enzymes. glycoforum.gr.jp The regulation of these enzymes at transcriptional and post-transcriptional levels is critical for determining the final structure and, consequently, the biological activity of the heparin molecule. nih.gov While heparin is biosynthetically similar to the ubiquitously expressed heparan sulfate, its production is primarily restricted to mast cells. pnas.orgresearchgate.net This tissue-specific expression points to sophisticated regulatory mechanisms that control the expression and activity of the biosynthetic machinery. nih.gov
Transcriptional and Post-Transcriptional Control of Biosynthetic Enzymes
The regulation of heparin biosynthesis is a multi-layered process involving the control of acceptor core protein synthesis and the expression and activity of numerous glycosyltransferases, sulfotransferases, and an epimerase. glycoforum.gr.jp The structural diversity of heparin arises from a tightly controlled biosynthetic pathway that is regulated differently depending on the organ and developmental stage. nih.gov
Transcriptional control of the genes encoding these enzymes is a key regulatory point. For instance, the expression levels of different enzyme isoforms can vary, but the mechanisms governing these differences are still being elucidated. researchgate.net Studies have shown that the expression of genes involved in heparan sulfate metabolism, such as EXT1, EXT2, NDST1, NDST2, GLCE, HS2ST1, HS3ST1/2, HS6ST1/2, SULF1/2, and HPSE, can be significantly downregulated in response to intercellular communication between normal cell types. nih.gov This suggests that the cellular microenvironment can exert transcriptional control over the heparin/heparan sulfate biosynthetic system. nih.gov
Table 1: Key Enzymes in Heparin/Heparan Sulfate Biosynthesis and their Regulation
| Enzyme/Protein | Gene | Function in Biosynthesis | Known Regulatory Aspects |
|---|---|---|---|
| Exostosin-1/2 | EXT1 / EXT2 | Catalyze the elongation of the heparan sulfate backbone by adding GlcNAc and GlcA units. mdpi.commedrxiv.org | Mutations cause hereditary multiple exostoses. nih.govmdpi.com Transcriptional activity can be downregulated by cell-cell interactions. nih.gov The EXT1 promoter is regulated by transcription factors like USF1. nih.gov |
| N-deacetylase/N-sulfotransferase | NDST1, NDST2 | Performs N-deacetylation and subsequent N-sulfation of GlcNAc residues, a key modification step. frontiersin.org | NDST2 is regulated by the GA-binding protein transcription factor. researchgate.net Transcriptional activity is affected by cell coculture. nih.gov |
| Glucuronyl C5-epimerase | GLCE | Converts D-glucuronic acid (GlcA) to L-iduronic acid (IdoA). frontiersin.org | Its expression is subject to transcriptional control, influenced by the cellular environment. nih.gov |
| Heparan sulfate 3-O-sulfotransferase 1 | HS3ST1 | Adds a sulfate group to the C3 position of specific glucosamine units, creating the antithrombin-binding site crucial for anticoagulant activity. pnas.orgresearchgate.net | Transcriptionally repressed by ZNF263. pnas.orgnih.gov Its expression is dramatically increased upon ZNF263 silencing. pnas.org |
| Heparan sulfate 3-O-sulfotransferase 3A1 | HS3ST3A1 | Another 3-O sulfotransferase involved in modifying the heparan sulfate chain. pnas.orgresearchgate.net | Also transcriptionally repressed by ZNF263; its expression increases when ZNF263 is inactivated. pnas.orgresearchgate.net |
| Sulfatase 1 | SULF1 | An extracellular endosulfatase that removes 6-O-sulfate groups, modifying the final structure and function of heparan sulfate. nih.gov | Transcriptionally repressed by the transcription factor TFCP2 in melanoma cells. nih.gov |
Molecular Mechanisms of Action of Heparin, Sodium Salt
Protein Binding Affinity and Specificity
The interaction of heparin with various proteins is a cornerstone of its mechanism of action. This binding is not indiscriminate; rather, it is governed by specific structural motifs within the heparin polymer and the target proteins.
Table 1: Components of the High-Affinity Pentasaccharide Sequence in Heparin
| Monosaccharide Unit | Abbreviation | Key Features |
|---|---|---|
| N-acetylglucosamine/N-sulfoglucosamine (6-O-sulfated) | GlcNAc/NS(6S) | Starting unit of the sequence. |
| Glucuronic acid | GlcA | The second unit in the sequence. |
| N-sulfoglucosamine (3-O, 6-O-sulfated) | GlcNS(3S,6S) | Contains the critical 3-O-sulfate group. |
| Iduronic acid (2-O-sulfated) | IdoA(2S) | Provides conformational flexibility. diva-portal.org |
| N-sulfoglucosamine (6-O-sulfated) | GlcNS(6S) | The final unit of the pentasaccharide. |
Modulation of Serine Protease Inhibitor Activity (e.g., Antithrombin III)
Heparin's primary anticoagulant effect is achieved by potentiating the activity of serine protease inhibitors, most notably antithrombin III. drugbank.comyoutube.com In the absence of heparin, antithrombin inhibits coagulation proteases at a relatively slow rate. drugbank.com Heparin binding accelerates this inhibition by up to 1000-fold. wikipedia.org
The binding of the specific pentasaccharide sequence in heparin to antithrombin III induces a significant conformational change in the serpin. wikipedia.orgresearchgate.netnih.gov This allosteric activation involves several structural rearrangements. A key event is the extension of the D-helix and the expulsion of the reactive center loop (RCL) from the main body of the protein. researchgate.netnih.gov This change in conformation exposes the RCL, making it more accessible to its target proteases, such as Factor Xa and thrombin. wikipedia.orgimrpress.com The conformational change essentially transforms antithrombin from a relatively slow inhibitor into a highly efficient one. drugbank.comnih.gov
Table 2: Key Conformational Changes in Antithrombin III upon Heparin Binding
| Structural Element | Change upon Heparin Binding | Functional Consequence |
|---|---|---|
| Heparin Binding Site | Induced-fit interaction with the pentasaccharide. drugbank.com | Stabilizes the active conformation of antithrombin. |
| D-helix | Extension of the helix. researchgate.netnih.gov | Contributes to the overall conformational change. |
| Reactive Center Loop (RCL) | Expulsion from the protein core. researchgate.net | Increased accessibility for target proteases. imrpress.com |
In addition to the allosteric activation of antithrombin, heparin can also act as a template or a molecular bridge to facilitate the interaction between antithrombin and its target proteases, particularly thrombin. wikipedia.orgresearchgate.net This "template mechanism" requires a heparin chain of at least 18 saccharide units to be effective. wikipedia.orgimrpress.com In this model, both antithrombin and thrombin bind to the same heparin molecule simultaneously. wikipedia.org This proximity significantly increases the local concentration of the inhibitor and the enzyme, thereby accelerating the rate of inactivation. imrpress.com The highly negative charge of the heparin chain also contributes to this interaction by electrostatically attracting the positively charged thrombin molecule. wikipedia.org
Interactions with Coagulation Factors at a Molecular Level (excluding clinical coagulation cascade)
Heparin's interaction with antithrombin leads to the inactivation of several coagulation factors. At a molecular level, the heparin-antithrombin complex primarily targets Factor Xa and thrombin (Factor IIa). drugbank.comnih.govmedchemexpress.com The inhibition of Factor Xa is primarily achieved through the allosteric activation of antithrombin by the pentasaccharide sequence. wikipedia.org The conformational change in antithrombin is sufficient to enhance its inhibitory activity against Factor Xa without the need for the template mechanism. wikipedia.orgnih.gov
The inactivation of thrombin, however, is more complex and often involves the template mechanism. wikipedia.org While the allosterically activated antithrombin can inhibit thrombin, the bridging effect of longer heparin chains significantly enhances the efficiency of this process. wikipedia.orgimrpress.com Heparin can also influence the activity of other coagulation factors, such as Factor IXa, through the potentiation of antithrombin. nih.gov The molecular interactions involve the formation of a ternary complex between heparin, antithrombin, and the respective coagulation factor, leading to the irreversible inactivation of the protease. wikipedia.org
Factor Xa Inhibition Mechanism
The primary anticoagulant effect of heparin is mediated through its interaction with Antithrombin III (ATIII), a serine protease inhibitor (serpin) naturally present in the plasma. nih.govnih.gov In its native state, ATIII inactivates coagulation factors at a slow rate. nih.gov Heparin, sodium salt, dramatically accelerates this process, acting as a catalyst.
The cornerstone of this mechanism is the binding of heparin to ATIII, which is mediated by a specific pentasaccharide sequence found within the heparin polymer chain. drugdiscoverynews.comliverpool.ac.uk This high-affinity binding induces a critical conformational change in the ATIII molecule. liverpool.ac.ukbohrium.com This structural alteration is essential for the potentiation of ATIII's inhibitory activity. The heparin-induced conformational change exposes the reactive center loop of ATIII, making it a more efficient inhibitor of its target proteases. mdpi.com
For the inhibition of Factor Xa (FXa), this conformational change in ATIII is the principal mechanism. The activated ATIII, in its heparin-induced conformation, can then effectively bind to and inactivate FXa, thereby blocking a crucial step in the common pathway of the coagulation cascade and preventing the conversion of prothrombin to thrombin. nih.govliverpool.ac.ukbiorxiv.org The inhibition of FXa by the heparin-ATIII complex does not require the heparin molecule to bind directly to FXa; the allosteric activation of ATIII is sufficient. researchgate.net
Table 1: Key Molecular Interactions in Factor Xa Inhibition
| Interacting Molecule | Role in Mechanism | Consequence of Interaction |
|---|---|---|
| Heparin (Pentasaccharide Sequence) | Binds to Antithrombin III (ATIII) | Induces conformational change in ATIII. |
| Antithrombin III (ATIII) | Primary inhibitor of Factor Xa | Becomes a rapid and potent inhibitor upon conformational change. |
| Factor Xa (FXa) | Target Coagulation Factor | Inactivated by the heparin-activated ATIII complex. |
Thrombin (Factor IIa) Inactivation Mechanisms
The inactivation of thrombin (Factor IIa) by the heparin-ATIII complex is a more complex process than that of Factor Xa and involves a distinct "bridging" or "template" mechanism. nih.govmdpi.com While the initial heparin-induced conformational change in ATIII is still necessary, it is not sufficient for the rapid inactivation of thrombin.
For efficient thrombin inhibition, the heparin chain must be of sufficient length—a minimum of 18 saccharide units—to simultaneously bind to both ATIII and thrombin. liverpool.ac.ukbiorxiv.org In this ternary complex, the heparin molecule acts as a template, bringing the enzyme (thrombin) and the inhibitor (ATIII) into close proximity. liverpool.ac.ukresearchgate.net This scaffolding effect dramatically increases the rate of thrombin inactivation. biorxiv.org
Therefore, two distinct but related mechanisms are at play:
Allosteric Activation: Heparin binding to ATIII causes a conformational change that enhances its intrinsic inhibitory activity.
Bridging Mechanism: A heparin chain of sufficient length forms a ternary complex with ATIII and thrombin, facilitating their interaction.
This dual requirement explains why shorter heparin fragments, such as low-molecular-weight heparins (LMWHs), have a greater inhibitory activity against Factor Xa relative to thrombin, as they are often too short to effectively form the ternary bridging complex required for potent thrombin inactivation. researchgate.net
Non-Coagulation Related Molecular Mechanisms
Beyond its critical role in hemostasis, this compound, interacts with a wide range of biological molecules, modulating various physiological and pathological processes. These interactions are primarily driven by the electrostatic attraction between the highly sulfated, polyanionic nature of heparin and positively charged domains on proteins. researchgate.net
Molecular Interactions with Growth Factors and their Receptors
Heparin and its structural analog, heparan sulfate (B86663), are crucial modulators of growth factor signaling. They can bind to numerous heparin-binding growth factors, including Fibroblast Growth Factors (FGFs) and Vascular Endothelial Growth Factors (VEGFs), and influence their biological activity in several ways. nih.govnih.govresearchgate.net
Formation of Ternary Complexes: Heparin can facilitate the interaction between a growth factor and its receptor. For instance, in FGF signaling, heparin is required to form a stable ternary complex with FGF and the FGF receptor (FGFR), which is essential for receptor dimerization and subsequent signal transduction. nih.govahajournals.orgresearchgate.net
Modulation of Bioavailability: By binding to growth factors within the extracellular matrix, heparin can protect them from proteolytic degradation and create localized reservoirs of these signaling molecules. researchgate.net
Conformational Changes: Heparin binding can induce conformational changes in growth factors. For example, heparin binding to VEGF-A165 was shown to alter the protein's conformation, which may influence its interaction with its receptors. nih.gov
The specificity of these interactions depends on the heparin chain length and the precise pattern of sulfation, allowing for fine-tuned regulation of different growth factor systems. nih.govoup.com
Table 2: Examples of Heparin's Interaction with Growth Factors
| Growth Factor | Mechanism of Interaction | Biological Outcome |
|---|---|---|
| Fibroblast Growth Factor (FGF) | Forms a ternary complex with FGF and its receptor (FGFR). ahajournals.org | Promotes receptor dimerization and signaling. researchgate.net |
| Vascular Endothelial Growth Factor (VEGF) | Binds to VEGF and its receptor (VEGFR2), potentially acting as a cross-bridge. nih.gov | Enhances VEGF-induced cellular responses. nih.gov |
| Heparin-binding EGF-like growth factor (HB-EGF) | Modulates the binding of HB-EGF to the EGF receptor. nih.gov | Influences receptor binding and activation. nih.gov |
Modulation of Cytokine Activity through Direct Binding (e.g., IFNγ, IL-6)
Heparin exhibits significant anti-inflammatory properties by directly binding to and modulating the activity of key pro-inflammatory cytokines. nih.gov Molecular modeling and experimental studies have shown that heparin can bind with high affinity to cytokines such as Interferon-gamma (IFNγ) and Interleukin-6 (IL-6). nih.govbohrium.com
This direct binding can inhibit cytokine signaling by physically blocking the sites on the cytokine that are necessary for interaction with their cell surface receptors. nih.govbiorxiv.org For example, low-molecular-weight heparin (LMWH) has been shown to bind to IFNγ and completely inhibit its interaction with its cellular receptor. nih.govbohrium.com Similarly, heparin can influence the biological activity of IL-6 by binding to either IL-6 itself or the IL-6/IL-6Rα complex, thereby preventing the formation of the complete signaling complex with the gp130 receptor. nih.govbiorxiv.orgbiorxiv.org This sequestration of cytokines prevents the activation of downstream inflammatory signaling pathways, such as the JAK/STAT pathway. biorxiv.org
Molecular Mechanisms of Antiviral Activity (e.g., SARS-CoV-2 spike protein binding)
Heparin has demonstrated antiviral activity against several viruses, including SARS-CoV-2, the virus responsible for COVID-19. liverpool.ac.uk The mechanism is primarily based on the interaction between the negatively charged heparin molecule and positively charged domains on viral surface proteins.
In the case of SARS-CoV-2, heparin binds directly to the spike glycoprotein (B1211001). nih.govdrugdiscoverynews.com This interaction is proposed to inhibit viral infection through at least three distinct mechanisms:
Competitive Inhibition: Heparin competes with heparan sulfate proteoglycans on the host cell surface, which act as co-receptors for viral attachment. By occupying the binding sites on the spike protein, heparin prevents the initial docking of the virus to the cell. nih.govresearchgate.net
Receptor Binding Interference: The binding of heparin to the spike protein's Receptor Binding Domain (RBD) can allosterically hinder its ability to bind to the primary host cell receptor, angiotensin-converting enzyme 2 (ACE2). nih.govnih.govliverpool.ac.uk
Inhibition of Spike Cleavage: Heparin can mask the S1/S2 furin cleavage site on the spike protein. This cleavage is a critical step for viral entry into the host cell. By preventing this proteolytic processing, heparin inhibits a key activation step of the virus. nih.govnih.govresearchgate.net
Interactions with Cell Surface Receptors and Signaling Pathways
By virtue of its structural similarity to endogenous heparan sulfates, heparin can act as a broad "intervenor in cell communication." nih.govnih.gov Heparan sulfates are ubiquitously present on cell surfaces and in the extracellular matrix, where they function as co-receptors and regulators for a multitude of signaling processes. Exogenously administered heparin can mimic or compete with these functions.
Heparin's interactions with growth factors and cytokines, as described above, lead to the modulation of numerous downstream signaling pathways, including the PI3K/Akt, Ras/Raf/MEK/ERK, and JAK/STAT pathways. researchgate.net Furthermore, heparin can bind to cell adhesion molecules, such as selectins, thereby interfering with cell-cell interactions that are critical in processes like inflammation and cancer metastasis. nih.govresearchgate.net It can also interact directly with cell surface receptors, such as integrins, further influencing cellular behavior and signaling. nih.gov This multifaceted ability to engage with a variety of signaling molecules and receptors underscores heparin's diverse biological activities beyond anticoagulation. nih.gov
Advanced Analytical Methodologies for Heparin, Sodium Salt Characterization
Spectroscopic Approaches
Spectroscopic methods are indispensable for investigating the structural and conformational attributes of heparin, sodium salt. These techniques provide detailed insights into its composition, primary sequence, and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for the detailed structural analysis of heparin. scispace.combruker.com It furnishes information on monosaccharide composition, sulfation patterns, and glycosidic linkages. scispace.com
One-dimensional (1D) proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are fundamental for the initial characterization of this compound. The ¹H NMR spectrum provides a unique fingerprint, with characteristic signals for different structural motifs within the heparin chain. federchimica.itutm.mx For instance, the signal for the N-acetyl group of the glucosamine (B1671600) residue typically appears around 2.04 ppm. federchimica.itresearchgate.net The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) include 1D ¹H-NMR identification tests in their monographs for heparin sodium. rsc.org
Two-dimensional (2D) NMR techniques, particularly Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, offer significantly higher resolution by correlating the chemical shifts of directly bonded ¹H and ¹³C nuclei. researchgate.netrsc.org This allows for the detailed compositional analysis of heparin, including the quantification of its constituent monosaccharides and disaccharides. rsc.orgnih.gov HSQC can effectively distinguish heparins from different animal and tissue origins (e.g., porcine, bovine) by identifying variations in their chemical composition. nih.govnih.gov
Key findings from NMR studies include:
The major repeating unit in heparin is the trisulfated disaccharide, α-L-iduronate 2-O-sulfate linked to α-D-glucosamine N,O-disulfate. plos.org
Quantitative HSQC has been successfully applied to determine the mono- and disaccharide composition of heparin and low molecular weight heparins. nih.govgoogle.com
1D and 2D NMR methods can identify structural modifications, such as an acetyl group on the uronic acid, which may arise from manufacturing processes. nih.gov
Table 1: Characteristic ¹H NMR Chemical Shifts for Heparin Sodium Salt
| Signal (ppm) | Assignment |
|---|---|
| 2.04 | N-acetyl group of glucosamine |
| 3.27 | Doublet, characteristic heparin signal |
| 4.34 | Characteristic heparin signal |
| 5.22 | Characteristic heparin signal |
This table is based on data from multiple sources. federchimica.it
NMR spectroscopy is also a primary tool for determining the three-dimensional solution conformation of heparin. Techniques such as Nuclear Overhauser Effect (NOE) spectroscopy provide information about through-space interactions between protons, which is crucial for defining the orientation of adjacent sugar rings. portlandpress.comportlandpress.com
The conformation of the iduronate residues is particularly important as they exist in a dynamic equilibrium between the ¹C₄ chair and ²S₀ skew-boat forms. oup.com This flexibility is a key determinant of heparin's biological activity. NOE-based conformational modeling, often combined with molecular dynamics simulations, allows for the refinement of heparin's three-dimensional structure. portlandpress.comportlandpress.com Studies on heparin-derived oligosaccharides have shown that glucosamine residues typically adopt a rigid ⁴C₁ chair conformation. portlandpress.comnih.gov
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a sensitive technique used to study the secondary structure of chiral molecules like heparin. harvard.edu It measures the differential absorption of left- and right-circularly polarized light. harvard.edu In the far-UV region (180-260 nm), the CD spectrum of heparin is influenced by its constituent uronic acids (D-glucuronic acid and L-iduronic acid), which are major chiral chromophores. scispace.com
CD spectroscopy can differentiate between heparin preparations based on their manufacturing process, as different depolymerization methods can introduce distinct structural modifications. thieme-connect.com It can also be used to monitor conformational changes in proteins upon binding to heparin. ashpublications.org For example, the interaction of heparin with proteins like platelet factor 4 (PF4) can induce significant changes in the protein's secondary structure, which can be quantified by CD. ashpublications.org
Key findings from CD studies include:
The CD spectrum of heparin typically shows a positive peak around 190 nm and a negative peak around 210 nm. scispace.com
Principal component analysis of CD spectra can group low-molecular-weight heparins based on their production method. thieme-connect.com
Heparin binding can induce an increase in the α-helical content of some proteins. nih.gov
Mass Spectrometry (MS)-Based Techniques
Mass spectrometry has emerged as a vital analytical tool for heparin characterization due to its high sensitivity, accuracy, and speed. scispace.com It is particularly useful for analyzing heparin-derived oligosaccharides.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of large, polar, and thermally labile molecules like heparin and its fragments. scispace.comacs.org ESI-MS typically generates multiply charged ions, which facilitates the analysis of high molecular weight species. acs.org Negative ion mode ESI is commonly used for heparin analysis because it helps to preserve the labile sulfo groups. nih.gov
Coupling ESI-MS with separation techniques like liquid chromatography (LC) or capillary electrophoresis (CE) provides a powerful platform for the detailed analysis of complex heparin mixtures. waters.comresearchgate.net For instance, ion-pair reversed-phase ultra-performance liquid chromatography coupled with ESI-quadrupole time-of-flight mass spectrometry (IPRP-UPLC/ESI-QTOF-MS) has been developed for the rapid analysis of heparin oligosaccharides. waters.com
Key findings from ESI-MS studies include:
ESI-MS and tandem mass spectrometry (MSⁿ) can be used to identify and quantify the disaccharide building blocks of heparin. acs.orgnih.gov
LC-ESI-MS can be used to sequence highly sulfated heparin-derived oligosaccharides. capes.gov.br
ESI-MS is instrumental in characterizing synthetic heparin oligosaccharides. acs.org
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Glucosamine |
| Uronic acid |
| D-glucuronic acid |
| L-iduronic acid |
| Platelet factor 4 |
| Dermatan sulfate (B86663) |
| Chondroitin (B13769445) sulfate A |
| Fondaparinux (B3045324) |
| Dalteparin sodium |
| Certoparin sodium |
| Reviparin sodium |
| Tinzaparin sodium |
| Danaparoid sodium |
| Ardeparin sodium |
| Enoxaparin sodium |
| Sulodexide |
| Histamine |
| Imidocarb |
| Chloroquine |
| Thioflavin T |
| ApoA-I |
| Fibroblast growth factor 20 |
| Antithrombin |
| Heparin cofactor II |
| Thrombin |
| Factor Xa |
| Heparinase I |
| Heparinase II |
| Heparinase III |
| Oversulfated chondroitin sulfate |
| 3-(Trimethylsilyl)-Propionic-D4 acid |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a soft ionization technique that has proven valuable in the analysis of large biomolecules like heparin. In this method, the heparin sample is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize, carrying the intact heparin molecules into the gas phase. The time it takes for these ions to travel through a flight tube to the detector is proportional to their mass-to-charge ratio, allowing for the determination of their molecular weights.
A key challenge in the MALDI-MS analysis of heparin is the lability of its sulfate groups, which can lead to in-source desulfation and inaccurate mass determination. researchgate.net To mitigate this, a common approach involves forming non-covalent complexes between heparin fragments and basic peptides of a known mass. researchgate.net This complexation helps to stabilize the sulfate groups during the ionization process.
Ionic liquid matrices (ILMs) have also been developed to improve the analysis of heparin and heparan sulfate oligosaccharides. oup.comoup.com These matrices, which are liquid at room temperature, allow for a more homogeneous spotting of the analyte and can reduce fragmentation and desulfation. oup.com For instance, HABA-based ILMs have demonstrated improved signal-to-noise ratios and have successfully been used for the characterization of highly sulfated heparin oligosaccharides. oup.com
Table 1: Comparison of MALDI-MS Matrices for Heparin Analysis
| Matrix Type | Advantages | Disadvantages | Key Findings | Citations |
|---|---|---|---|---|
| Basic Peptides | Limits in-source desulfation, affords accurate mass. | Requires complex formation. | Enables structural analysis of heparin fragments. | researchgate.net |
| Ionic Liquid Matrices (e.g., HABA-based) | Improved signal-to-noise ratio, reduced fragmentation/desulfation, homogeneous spotting. | Fewer data available for O- and N-sulfated oligosaccharides. | Allows for high sensitivity detection and characterization of challenging analytes like highly sulfated dodecasaccharides. | oup.comoup.com |
| α-cyano-4-hydroxycinnaminic acid (CHCA) with tetramethylguanidinium salt | High sensitivity detection, suppression of sulfate dissociation. | Effective for carrageenan oligosaccharides, suggesting potential for heparin. | oup.com |
Tandem Mass Spectrometry (MS/MS) for Disaccharide and Oligosaccharide Sequencing
Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the sequence of disaccharide and oligosaccharide units within the heparin polymer. This method involves multiple stages of mass analysis. In the first stage, a specific precursor ion (a heparin oligosaccharide) is selected. This ion is then subjected to fragmentation, typically through collision-induced dissociation (CID). In the second stage, the resulting fragment ions are mass-analyzed, providing structural information about the original molecule.
A significant hurdle in the MS/MS analysis of heparin is the fragility of the sulfate groups, which tend to be lost more readily than the glycosidic bonds that define the sequence. acs.orgnih.gov This loss of sulfate (SO3) can obscure the primary sequence information. acs.orgfigshare.com To overcome this, methods have been developed to stabilize the sulfate groups. One approach is the complexation of heparin oligosaccharides with calcium ions, which increases the relative abundance of backbone cleavage ions. figshare.com Another strategy involves the complete removal of all ionizable protons by adding millimolar levels of sodium hydroxide (B78521) (NaOH) to the sample solution, which facilitates the production of precursor ions where the sulfo groups are stabilized. nih.govpsu.edu
The development of software tools like the Heparin Oligosaccharide Sequencing Tool (HOST) has also aided in the automated interpretation of the complex data generated from MS/MS experiments, facilitating the determination of heparin sequences. nih.gov
Hyphenated MS Techniques (LC-MS, CE-MS, GPC-MS)
Hyphenating separation techniques with mass spectrometry provides a powerful platform for the detailed analysis of the complex mixtures that constitute this compound. scispace.com
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is widely used for the analysis of heparin oligosaccharides. nih.govcapes.gov.br Techniques like reversed-phase ion-pairing chromatography and hydrophilic interaction chromatography (HILIC) can separate the complex mixture of heparin fragments before they are introduced into the mass spectrometer. nih.govnih.gov HILIC-LC-MS, in particular, offers fast separations using a mobile phase that is well-suited for negative electrospray ionization-MS. nih.gov This "bottom-up" approach, where heparin is first digested into smaller oligosaccharides, allows for extensive characterization and quantification of the various components. acs.org
Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE offers excellent resolution and requires only small amounts of sample. nih.gov When coupled with MS, it becomes a powerful tool for analyzing heparin and its fragments. nih.gov Optimized CE-MS methods have been successfully used for the disaccharide compositional analysis of heparin. nih.govnih.gov The use of a volatile methanolic ammonium (B1175870) acetate (B1210297) electrolyte and a sheath fluid can optimize the separation and ionization process. nih.gov
Gel Permeation Chromatography-Mass Spectrometry (GPC-MS): GPC, also known as size-exclusion chromatography (SEC), separates molecules based on their size. theanalyticalscientist.com When coupled with MS, GPC-MS is the method of choice for determining the molecular weight distribution of heparin and low-molecular-weight heparins (LMWHs). nih.govtheanalyticalscientist.com This technique is required by pharmacopeias for the characterization of products like Enoxaparin Sodium. theanalyticalscientist.com
Table 2: Overview of Hyphenated MS Techniques for Heparin Analysis
| Technique | Separation Principle | Key Application for Heparin | Advantages | Citations |
|---|---|---|---|---|
| LC-MS | Polarity, Hydrophobicity | Oligosaccharide profiling and sequencing. | Powerful for complex biological samples, applicable to "top-down" and "bottom-up" approaches. | nih.govnih.govacs.org |
| CE-MS | Charge-to-size ratio | Disaccharide and oligosaccharide analysis, impurity detection. | High resolution, small sample requirement, robust and fast. | nih.govnih.govpnas.org |
| GPC-MS | Molecular size | Molecular weight distribution determination. | Pharmacopeial method for LMWH characterization. | nih.govtheanalyticalscientist.commdpi.com |
Chromatographic Separations
Chromatographic techniques are fundamental to the analysis of this compound, enabling the separation of its highly heterogeneous components based on various physicochemical properties.
High-Performance Liquid Chromatography (HPLC)
Strong Anion Exchange High-Performance Liquid Chromatography (SAX-HPLC) is a powerful technique for separating heparin and related substances based on their negative charge density. americanlaboratory.compillbuys.com In this method, the stationary phase consists of a solid support with covalently attached positively charged functional groups. The highly sulfated heparin molecules interact with this stationary phase, and their elution is controlled by increasing the ionic strength of the mobile phase, typically with a salt gradient. researchgate.netnih.gov
SAX-HPLC is particularly effective for detecting and quantifying impurities in heparin, such as over-sulfated chondroitin sulfate (OSCS) and dermatan sulfate. pillbuys.comresearchgate.netnih.gov The method can achieve complete resolution between heparin and OSCS, with detection limits for OSCS reported to be as low as 0.03%. pillbuys.comresearchgate.netnih.gov The elution order in SAX-HPLC is typically dermatan sulfate, followed by heparin, and then OSCS, which has a higher charge density. pillbuys.com
Table 3: Typical SAX-HPLC Method Parameters for Heparin Analysis
| Parameter | Condition | Citation |
|---|---|---|
| Column | Polymer-based strong anion exchange (SAX) | pillbuys.comresearchgate.netnih.gov |
| Mobile Phase A | 0.125 M Sodium Chloride buffered | pillbuys.comresearchgate.net |
| Mobile Phase B | 2.5 M Sodium Chloride buffered | pillbuys.comresearchgate.net |
| Gradient | Gradient elution from A to B | pillbuys.comresearchgate.netnih.gov |
| Detection | UV at 215-220 nm | pillbuys.com |
Ion-Pair Reversed-Phase Ultra-Performance Liquid Chromatography (IPRP-UPLC) is a high-resolution separation technique used for the detailed analysis of heparin oligosaccharides. acs.orgnih.gov This method utilizes a reversed-phase column (e.g., C18) and a mobile phase containing an ion-pairing reagent, which is typically a lipophilic amine like pentylamine, tributylamine, or dibutylamine. acs.orgnih.gov The positively charged ion-pairing reagent forms a complex with the negatively charged heparin oligosaccharides, allowing them to be retained and separated on the non-polar stationary phase.
IPRP-UPLC coupled with mass spectrometry (IPRP-UPLC-MS) is a powerful tool for fingerprinting LMWH preparations and for the compositional profiling of heparin. acs.orgnih.gov The use of UPLC with smaller particle size columns (e.g., 1.7 µm) provides greater analytical speed, peak resolution, and sensitivity compared to traditional HPLC. nih.govresearchgate.net An optimized buffer system containing pentylamine and 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) has been shown to achieve highly efficient separation and enhanced mass spectrometric response of heparin oligosaccharides. acs.org
Table 4: Common Ion-Pairing Reagents for Heparin Analysis by IPRP-UPLC
| Ion-Pairing Reagent | Application | Citation |
|---|---|---|
| Pentylamine (PTA) | Fingerprint analysis of LMWH, analysis of oligosaccharide mixtures. | acs.orgnih.gov |
| Tributylamine (TrBA) | Fingerprint analysis of LMWH, disaccharide analysis. | nih.govnih.gov |
| Dibutylamine (DBA) | Fingerprint analysis of LMWH. | nih.gov |
| Hexylamine | Separation of disaccharides from heparin digests. | researchgate.net |
Size Exclusion Chromatography (SEC) for Polydispersity Assessment
Size Exclusion Chromatography (SEC) is a cornerstone technique for determining the molecular weight (MW) and polydispersity of this compound. nih.govresearchgate.net Polydispersity is a measure of the heterogeneity of chain lengths in the polymer sample. In SEC, heparin molecules are separated based on their hydrodynamic volume as they pass through a column packed with porous material. nih.gov Larger molecules elute first, as they are excluded from the pores, while smaller molecules have a longer path through the column, resulting in later elution.
The United States Pharmacopeia (USP) outlines specific methods and acceptance criteria for the molecular weight determination of heparin. mdpi.com This often involves a system of two silica-based size exclusion columns in series, with detection by refractive index. mdpi.com The weight-average molecular weight (Mw), number-average molecular weight (Mn), and the ratio of these two (Mw/Mn), known as the polydispersity index (PDI), are key parameters derived from SEC analysis. For instance, typical porcine mucosal heparins exhibit a Mw of approximately 16,000 Da. mdpi.com Regulatory standards also specify acceptable ranges for the proportion of heparin chains above and below certain molecular weight thresholds. nih.govmdpi.com
To ensure accurate MW determination, universal calibration methods can be employed using standards like pullulans, particularly when using a mobile phase with high ionic strength to minimize non-ideal interactions between the highly charged heparin molecules and the stationary phase. researchgate.netumass.edu
Table 1: Representative Molecular Weight Parameters for this compound as Determined by SEC
| Parameter | Description | Typical Value/Range | Citation |
| Weight-Average Molecular Weight (Mw) | The average molecular weight where the contribution of each molecule is weighted by its mass. | 15,000 - 19,000 Da | nih.gov |
| Polydispersity Index (PDI) | A measure of the broadness of the molecular weight distribution (Mw/Mn). | ~1.3 | psu.edu |
| M8000–16000/M16000–24000 Ratio | The ratio of heparin chains with molecular weight between 8,000 and 16,000 Da to those between 16,000 and 24,000 Da. | Not less than 1.0 | nih.gov |
| M>24000 | The proportion of heparin chains with a molecular weight greater than 24,000 Da. | Not more than 20% | nih.gov |
Biophysical Interaction Analysis
Understanding the biophysical interactions of this compound with its target proteins is fundamental to elucidating its biological activity. Several techniques provide detailed insights into these interactions.
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for studying the real-time kinetics and affinity of biomolecular interactions. nih.govacs.org In a typical SPR experiment, one molecule (the ligand, often biotinylated heparin) is immobilized on a sensor chip, and the other molecule (the analyte, a protein) is flowed over the surface. nih.govresearchgate.netpeerj.com Binding between the ligand and analyte causes a change in the refractive index at the sensor surface, which is detected and recorded in a sensorgram. nih.gov
SPR provides valuable data on:
Association rate constant (ka): The rate at which the protein binds to the immobilized heparin.
Dissociation rate constant (kd): The rate at which the protein-heparin complex dissociates.
Equilibrium dissociation constant (KD): A measure of the binding affinity, calculated as kd/ka.
Researchers have utilized SPR to comprehensively analyze the binding of various proteins to heparin. For example, the interaction between heparin and a suite of complement proteins has been characterized, revealing dissociation constants ranging from nanomolar to micromolar concentrations. nih.gov Similarly, the binding of growth factors like Fibroblast Growth Factor 2 (FGF2) to heparin has been well-documented using SPR. peerj.com The technique is also sensitive to factors influencing the interaction, such as salt concentration and pH, demonstrating that high salt concentrations can inhibit primarily electrostatically driven interactions. nih.gov
Table 2: Kinetic and Affinity Data for Heparin-Protein Interactions from SPR Studies
| Interacting Protein | Dissociation Constant (KD) | Key Findings | Citation |
| Complement Proteins (C1-C9, Factors B, H, I, P) | 2 to 320 nM | All tested complement proteins bind to heparin with varying kinetics and affinities. | nih.gov |
| Follistatin (FS288) and its complexes | High affinity, chain-length dependent | FS288 complexes show much higher heparin binding affinity than FS288 alone. nih.gov | nih.gov |
| CXCL12 | Chain-length dependent | Heparin can disrupt CXCL12-mediated cell sequestration by competing with cell surface heparan sulfate. | ashpublications.org |
Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat changes associated with biomolecular interactions. psu.edu By titrating a solution of a ligand (e.g., a protein) into a solution of a macromolecule (e.g., this compound), ITC can determine the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction in a single experiment. psu.eduresearchgate.net From these parameters, the Gibbs free energy change (ΔG) and entropy change (ΔS) can also be calculated.
ITC studies have provided detailed thermodynamic profiles of heparin-protein interactions. For instance, the interaction between heparin and lysozyme (B549824) has been investigated under various conditions, showing that the binding is strongly influenced by the release of counterions. researchgate.netnih.gov The binding of brain natriuretic peptide (BNP) to heparin has also been characterized, revealing a micromolar dissociation constant. psu.edu Furthermore, ITC has been used to demonstrate that for some proteins, like extracellular superoxide (B77818) dismutase, a hexasaccharide fragment of heparin is sufficient for strong binding. nih.gov
Table 3: Thermodynamic Parameters of Heparin-Protein Interactions Determined by ITC
| Interacting Protein | Dissociation Constant (Kd) | Enthalpy Change (ΔH) | Stoichiometry (n) | Citation |
| Brain Natriuretic Peptide (BNP) | 1.78 µM (in 50 mM NaCl) | -28.7 kcal/mol | 9.92 mol of BNP per mol of heparin | psu.edu |
| Lysozyme | Varies with salt concentration | - | ~3 counterions released per binding event | nih.gov |
| Extracellular Superoxide Dismutase (ECSOD) C-terminal domain | - | Exothermic | 3 to 5 ionic interactions | nih.gov |
Glycan array technology offers a high-throughput platform for profiling the binding specificity of proteins to a library of carbohydrates, including structurally defined heparin and heparan sulfate oligosaccharides. zbiotech.comwikipedia.org In this approach, a collection of different glycan structures is immobilized in a microarray format on a solid support. wikipedia.org The array is then incubated with a protein of interest, and binding is typically detected using a fluorescently labeled antibody or by direct labeling of the protein. wikipedia.orgnih.gov
This technology is invaluable for dissecting the specific structural motifs within heparin that are recognized by a particular protein. For example, glycan arrays have been used to show that the binding of Fibroblast Growth Factor 2 (FGF2) to heparin is dependent on the presence of IdoA2S residues. nih.gov Similarly, the binding specificity of antithrombin III to particular heparan sulfate structures has been demonstrated using this method. zbiotech.com These arrays can contain a diverse range of oligosaccharides, from tetrasaccharides up to longer chains, with varying sulfation patterns, allowing for detailed structure-activity relationship studies. nih.gov
Proteomic Approaches for Heparin-Binding Proteins
Proteomic techniques are employed to identify and quantify the full complement of proteins that interact with this compound, known as the heparin-binding proteome or "heparinome."
Affinity proteomics is a powerful strategy for isolating and identifying heparin-binding proteins (HBPs) from complex biological samples like plasma or cell lysates. synapse.orgbiorxiv.org The core of this technique is affinity chromatography, where heparin is immobilized on a solid support (e.g., sepharose beads) to create an affinity column. plos.orgsigmaaldrich.com When a biological sample is passed over this column, proteins with an affinity for heparin bind to the immobilized ligand, while non-binding proteins are washed away. sigmaaldrich.com
The bound proteins are then eluted, typically by increasing the salt concentration to disrupt the electrostatic interactions. plos.org The eluted protein fraction, enriched for HBPs, can then be identified and quantified using mass spectrometry-based proteomic techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). acs.orgnih.gov This approach has been successfully used to identify hundreds of HBPs from various sources, including human seminal plasma and plasma from individuals with Alzheimer's disease. synapse.orgbiorxiv.orgresearchgate.net Functional analysis of the identified proteins reveals their involvement in a wide range of biological processes. researchgate.net
Table 4: Examples of Heparin-Binding Proteins Identified by Affinity Proteomics
| Biological Sample | Number of Identified Proteins | Functional Categories of Identified Proteins | Citation |
| Human Seminal Plasma | 40 | Enzymes, RNA processing and transcription, structure and transport, cell recognition and signal transduction. | researchgate.net |
| Human Plasma (Alzheimer's Disease Study) | 2865 | Extracellular matrix assembly, amyloid-associated proteins. | synapse.orgbiorxiv.org |
| Plasmodium falciparum Schizonts | 811 | Pathogenesis, protein catabolic process, signal transduction. | acs.org |
| Endothelial Cells | 55 | Plasma membrane, extracellular matrix, and soluble secreted proteins. | nih.gov |
Mass Spectrometry-Based Identification of Heparin-Interacting Proteins
Mass spectrometry (MS) has emerged as a cornerstone technology for the large-scale identification and characterization of proteins that interact with this compound. These interactions are fundamental to numerous biological processes. The coupling of affinity purification methods with high-resolution mass spectrometry allows for the comprehensive analysis of the "heparin-binding proteome" or "heparanome" from complex biological samples. nih.govnih.gov
The general principle involves utilizing the high affinity of heparin for specific proteins to isolate them from a complex mixture. Once isolated, the proteins are identified using mass spectrometry. This approach not only identifies known heparin-binding proteins (HBPs) but also discovers novel ones, significantly expanding our understanding of heparin's biological roles. plos.orgnicoyalife.com
A primary strategy is Affinity Purification-Mass Spectrometry (AP-MS) . nih.gov In this workflow, a biological sample, such as human plasma, urine, or cell lysate, is passed over a chromatography column where heparin is immobilized on a solid support (e.g., Sepharose or cellufine sulfate). nih.govplos.orgresearchgate.net Proteins with binding sites for heparin are captured, while non-binding proteins are washed away. The captured HBPs are then eluted, typically by increasing the salt concentration, which disrupts the electrostatic interactions. researchgate.net For instance, studies have used stepwise elution with sodium chloride (NaCl) solutions of increasing molarity (e.g., 0.5 M, 0.7 M, 1.2 M, and 2.2 M) to fractionate proteins based on their binding affinity. researchgate.net Following elution, the proteins are commonly digested into smaller peptides using an enzyme like trypsin, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for identification. plos.orgresearchgate.net
This AP-MS approach has been successfully applied to various biological samples. In a study of human urine, 83 HBPs were identified, providing insights into renal physiology and potential modulators of kidney stone formation. nih.gov Similarly, analysis of the plasma proteome revealed over 50 different heparin-binding proteins, including well-known HBPs like antithrombin III, fibronectin, apolipoproteins, and complement factors C3 and C4b. researchgate.net
| Identified Protein | Biological Source | Methodology | Reference |
|---|---|---|---|
| C-type lectin 14a (CLEC14A) | Endothelial Cells | LPHAMS (LC-MS/MS) | nicoyalife.comnih.gov |
| Antithrombin III | Human Plasma | Heparin Affinity Chromatography, SDS-PAGE, ESI-MS/MS | researchgate.net |
| Fibronectin | Human Plasma | Heparin Affinity Chromatography, SDS-PAGE, ESI-MS/MS | researchgate.net |
| Carboxypeptidases (CPB1, CPB2) | Mouse Pancreas | Heparin Affinity Chromatography, Label-Free Quantification MS | plos.org |
| Pancreatic Amylase (AMY2A) | Mouse Pancreas | Heparin Affinity Chromatography, Label-Free Quantification MS | plos.org |
| Histones | Extracellular Vesicles | Heparin Chromatography, LC-MS/MS | nih.gov |
| Apolipoproteins | Human Plasma | Heparin Affinity Chromatography, SDS-PAGE, ESI-MS/MS | researchgate.net |
More advanced methodologies have been developed to not only identify HBPs but also to map their specific heparin-binding sites (HBSs). The "Protect and Label" strategy is a prominent example. nih.govnih.gov This chemical footprinting method is based on the principle that the amino acid residues within the HBS are protected from chemical modification when the protein is bound to heparin. nih.gov In this procedure:
The target protein is incubated with this compound.
Residues not involved in binding (e.g., lysine (B10760008) and arginine) are chemically modified or "protected" using reagents like N-hydroxysuccinimide acetate. nih.govoup.com
The heparin-protein complex is dissociated.
The now-exposed residues of the HBS are specifically labeled with a second reagent, such as N-hydroxysuccinimide biotin. nih.govnih.gov
The protein is digested, and the biotinylated peptides are isolated and identified by mass spectrometry, typically MALDI-Q-TOF MS, pinpointing the location of the binding site. nih.govresearchgate.net
This technique has been successfully used to delineate the HBSs in well-characterized proteins such as fibroblast growth factor-2, platelet factor-4, and pleiotrophin. nih.govnih.gov
A specialized workflow known as LPHAMS combines limited proteolysis of live cells, heparin-affinity chromatography, and high-resolution LC-MS/MS. nicoyalife.comnih.gov This method is designed to identify membrane-anchored and extracellular proteins that interact with heparan sulfate, a close structural relative of heparin. nicoyalife.com By applying limited enzymatic cleavage to live cells, exposed protein domains are liberated without cell denaturation. These domains are then subjected to heparin-affinity chromatography and MS analysis. nih.gov The LPHAMS technique led to the identification of 55 plasma membrane, extracellular matrix, and secreted proteins, including the novel identification of C-type lectin 14a (CLEC14A) as a heparin-binding protein. nicoyalife.comnih.gov
| Methodology | Principle | Primary Output | Typical MS Technique | Reference |
|---|---|---|---|---|
| Affinity Purification-MS (AP-MS) | Capture of HBPs from a complex mixture using immobilized heparin, followed by elution and protein identification. | Identity of heparin-binding proteins. | LC-MS/MS, ESI-Q-TOF | nih.govplos.orgresearchgate.net |
| Protect and Label | Chemical protection of non-binding residues, followed by specific labeling of binding-site residues after heparin dissociation. | Identity and location of specific heparin-binding amino acid residues (binding site). | MALDI-Q-TOF MS | nih.govnih.govoup.com |
| LPHAMS | Limited proteolysis on live cells to release extracellular domains, followed by heparin affinity capture and MS. | Identity of membrane-anchored and extracellular heparin-binding proteins and their domains. | High-Resolution LC-MS/MS | nicoyalife.comnih.gov |
| Surface Noncovalent Affinity MS (SNA-MS) | Proteins are adsorbed onto an MS target, oligosaccharides are bound, and eluted structures are directly analyzed. | Structures of heparin oligosaccharides that bind to a specific protein. | MALDI-MS | oup.com |
The choice of mass spectrometry instrumentation is critical for the sensitivity and accuracy of these analyses. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used, often coupled with time-of-flight (TOF) or quadrupole mass analyzers (Q-TOF) to provide high mass accuracy and the ability to perform tandem MS (MS/MS) for peptide sequencing. nih.govresearchgate.netnih.gov
Synthetic Biology and Bioengineering Approaches to Heparin, Sodium Salt Analogs
Chemoenzymatic Synthesis of Defined Heparin, Sodium Salt Oligosaccharides
Chemoenzymatic synthesis has emerged as a powerful strategy for creating structurally defined heparin oligosaccharides. nih.govrsc.org This approach synergistically combines the flexibility of chemical synthesis with the high specificity of enzymatic reactions, allowing for the construction of complex carbohydrate structures that are difficult to achieve through purely chemical or biological methods. rsc.orgnih.gov The process typically involves the chemical synthesis of a starting saccharide unit, followed by enzymatic elongation and modification to build the desired oligosaccharide chain. nih.gov
The specific pattern of sulfation on the heparin polysaccharide chain is crucial for its biological activity. Controlling the introduction of sulfate (B86663) groups at specific positions is a key challenge in heparin synthesis. Chemoenzymatic strategies offer precise control over sulfation patterns through the sequential use of recombinant sulfotransferases. nih.govrsc.org The order of these enzymatic modification steps is critical and is designed to mimic the natural biosynthetic pathway, where the action of one enzyme creates the specific substrate for the next. nih.govrsc.org
The process often begins with the modification of the heparosan backbone, a precursor polysaccharide. tandfonline.comresearchgate.net Key enzymatic modifications include:
N-deacetylation/N-sulfation: Performed by N-deacetylase/N-sulfotransferases (NDSTs), this is a critical initial step that influences subsequent modifications. nih.gov
C5-epimerization: The conversion of D-glucuronic acid (GlcA) to L-iduronic acid (IdoA) is carried out by C5-epimerase. tandfonline.com
O-sulfation: A suite of O-sulfotransferases (OSTs) introduces sulfate groups at specific positions, including 2-O-sulfation of uronic acids and 3-O- and 6-O-sulfation of glucosamine (B1671600) residues. rsc.org
The substrate specificity of these enzymes ensures a high degree of regioselectivity. rsc.org For instance, the synthesis of oligosaccharides with repeating –IdoA2S-GlcNS– units, a common motif in highly active heparin, relies on the coordinated action of C5-epimerase and 2-O-sulfotransferase. nih.gov However, achieving homogenous products with multiple sulfation sites can be challenging, as incomplete reactions can lead to complex mixtures. nih.gov To overcome this, researchers focus on driving each enzymatic step to completion to ensure the synthesis of structurally pure oligosaccharides. researchgate.net
| Enzyme Class | Function in Chemoenzymatic Synthesis | Key Substrate/Product |
| N-deacetylase/N-sulfotransferases (NDSTs) | Initial modification of the polysaccharide backbone, introducing N-sulfo groups. | N-acetylglucosamine (GlcNAc) -> N-sulfoglucosamine (GlcNS) |
| C5-epimerase | Converts D-glucuronic acid to L-iduronic acid, adding flexibility to the chain. | D-glucuronic acid (GlcA) -> L-iduronic acid (IdoA) |
| 2-O-sulfotransferase (2-OST) | Adds a sulfate group to the C2 position of uronic acid residues. | IdoA/GlcA -> IdoA2S/GlcA2S |
| 6-O-sulfotransferase (6-OST) | Adds a sulfate group to the C6 position of glucosamine residues. | GlcNS -> GlcNS6S |
| 3-O-sulfotransferase (3-OST) | Adds a sulfate group to the C3 position of glucosamine, critical for anticoagulant activity. | GlcNS -> GlcNS3S |
The successful in vitro chemoenzymatic synthesis of heparin oligosaccharides is highly dependent on the availability of active and stable biosynthetic enzymes. nih.gov Many of these are mammalian proteins that can be challenging to produce in large quantities using standard recombinant expression systems like E. coli. nih.gov Consequently, significant effort has been dedicated to engineering these enzymes for improved expression, solubility, and activity. nih.gov
One common strategy involves truncating the transmembrane domains of these enzymes, which are naturally membrane-bound in the Golgi apparatus, to generate soluble and active forms. pnas.org Further modifications may include the addition of purification tags (e.g., His-tags) and optimizing the gene sequence for expression in the chosen host system. pnas.org
Researchers have also focused on enhancing the stability and efficiency of these biocatalysts. For example, computational methods have been used to guide modifications aimed at reducing surface hydrophobicity to improve solubility. pnas.org The optimization and standardization of the production of each required biosynthetic enzyme are crucial for the large-scale, cost-effective chemoenzymatic production of heparin. nih.gov
| Enzyme Engineering Strategy | Purpose | Example |
| Domain Truncation | To produce soluble and active forms of membrane-associated enzymes. | Removal of transmembrane domains from sulfotransferases and epimerases. |
| Codon Optimization | To enhance protein expression levels in a heterologous host. | Adapting mammalian gene sequences for optimal expression in E. coli. |
| Fusion Partners | To improve solubility and aid in purification. | Attaching tags like Maltose Binding Protein (MBP) or a His-tag. |
| Directed Evolution/Rational Design | To improve enzyme stability, activity, and substrate specificity. | Creating mutant enzymes with enhanced performance for specific synthetic steps. |
Rational Design and Synthesis of this compound Mimetics
The inherent structural complexity and polydispersity of heparin have driven the development of synthetic molecules that mimic its biological functions but have simpler, well-defined structures. uq.edu.auscilit.com These heparin mimetics are designed to replicate the key structural features of heparin, primarily the presentation of negatively charged sulfate groups on a scaffold, to interact with heparin-binding proteins. uq.edu.au
One approach to creating heparin mimetics involves the synthesis of polymers decorated with sulfated saccharides or other anionic groups. nih.gov These glycopolymers leverage the concept of multivalency, where the repeated presentation of a binding motif can lead to high-avidity interactions with target proteins. nih.gov
A common strategy is to use ring-opening metathesis polymerization (ROMP) to create polymers with a controlled length and a scaffold for attaching specific heparin-derived epitopes. nih.govnih.gov For example, glycopolymers have been synthesized bearing a tetrasulfated disaccharide motif found in heparin. nih.gov These synthetic polymers have demonstrated potent anticoagulant activity by inhibiting key proteases in the coagulation cascade. nih.gov Other synthetic approaches, such as reversible addition-fragmentation chain transfer (RAFT) polymerization, have been used to create copolymers from non-carbohydrate sulfonated monomers, which also exhibit anticoagulant properties. researchgate.net The design of these polymeric mimetics can be tailored to enhance specific activities while potentially reducing undesirable side effects. nih.gov For instance, by omitting iduronic acid, a key component for anticoagulant activity, researchers have designed glycopolymers that potently inhibit heparanase without significant anticoagulant effects. nih.gov
In addition to polymeric structures, small, non-carbohydrate molecules have also been designed to mimic the function of heparin. uq.edu.au The development of these small molecule mimetics often involves computational modeling to design compounds that can fit into the heparin-binding sites of target proteins. nih.gov These molecules typically feature a scaffold that presents sulfate or other anionic groups in a specific spatial arrangement to replicate the charge distribution of the natural heparin binding sequence. nih.gov
Synthetic strategies such as click chemistry have been employed to generate libraries of small molecule heparin mimetics for screening. nih.gov These rationally designed molecules offer the advantages of being structurally well-defined, easier to synthesize and characterize, and potentially having improved pharmacokinetic properties compared to larger polysaccharide-based drugs. nih.govgriffith.edu.au Research in this area has led to the identification of small molecules with anti-cancer properties, attributed to their ability to inhibit angiogenesis and heparanase. nih.govmdpi.com
Cellular Engineering for Recombinant this compound Production
An alternative to chemical and chemoenzymatic synthesis is the use of engineered mammalian cells to produce recombinant heparin. nih.gov This approach leverages the cell's own biosynthetic machinery, which involves over 20 enzymes, to produce heparin-like polysaccharides. google.comnsf.gov While heparin is naturally produced by mast cells, these cells are difficult to culture for commercial production. nih.govsynthego.com Therefore, research has focused on engineering more suitable cell lines, such as Chinese Hamster Ovary (CHO) cells and mastocytoma cells. nih.govamericanpharmaceuticalreview.com
The strategy involves genetically modifying these cells to enhance the expression of key enzymes in the heparin biosynthetic pathway. nsf.gov For example, CHO cells, which are a standard for producing recombinant therapeutics, naturally produce heparan sulfate, a related but less sulfated polysaccharide with little anticoagulant activity. nih.govamericanpharmaceuticalreview.com By overexpressing specific sulfotransferases, such as 3-O-sulfotransferase (Hs3st1), which is crucial for creating the antithrombin-binding site, researchers have been able to engineer CHO cells to produce heparan sulfate with increased anticoagulant potency. nih.govfrontiersin.org
A multiplex genome engineering approach has been used in mastocytoma cells, guided by the gene expression profiles of natural heparin-producing mast cells. nsf.govsynthego.com This has involved upregulating the expression of enzymes responsible for the high degree of sulfation seen in heparin while simultaneously knocking out genes involved in the synthesis of contaminating chondroitin (B13769445) sulfate. synthego.com This work has demonstrated the feasibility of producing recombinant heparin from mammalian cell culture that has a potency exceeding that of some animal-derived heparin products. nsf.govsynthego.com This cellular engineering approach offers the potential for a safe, consistent, and scalable source of recombinant heparin. americanpharmaceuticalreview.com
| Cell Line | Engineering Strategy | Goal |
| Chinese Hamster Ovary (CHO) Cells | Overexpression of key sulfotransferases (e.g., NDSTs, Hs6sts, Hs3sts). | To convert endogenous heparan sulfate into a more highly sulfated, heparin-like molecule with anticoagulant activity. nih.govfrontiersin.org |
| Mastocytoma Cells | Multiplex genome editing: Upregulation of specific sulfotransferases and knockout of chondroitin sulfate synthesis genes. | To produce highly potent and pure recombinant heparin, mimicking the natural product of mast cells. nsf.govsynthego.com |
| Human Embryonic Kidney (HEK-293) Cells | Expression of recombinant serglycin and manipulation of culture conditions (e.g., glucose levels). | To produce a human form of heparin and optimize yield. tandfonline.com |
Modifying Mammalian Cell Lines (e.g., CHO cells) for Tailored this compound Synthesis
Chinese Hamster Ovary (CHO) cells are a well-established platform for producing recombinant biotherapeutics, making them an attractive candidate for bioengineered heparin synthesis. americanpharmaceuticalreview.comdiva-portal.org Naturally, all mammalian cells, including CHO cells, produce heparan sulfate (HS), a polysaccharide that shares its biosynthetic pathway with heparin. americanpharmaceuticalreview.comtandfonline.com However, HS produced by CHO cells has low anticoagulant activity because it lacks the specific sulfation patterns and high degree of sulfation characteristic of heparin, which is exclusively synthesized in mast cells. americanpharmaceuticalreview.comfrontiersin.org
Research has focused on genetically engineering the HS biosynthetic pathway in CHO cells to yield a product with heparin-like properties. americanpharmaceuticalreview.com Early analysis revealed that compared to porcine-derived heparin, CHO cell HS is significantly under-sulfated and lacks sulfate groups at positions critical for anticoagulant function. americanpharmaceuticalreview.com The core of the engineering strategy involves introducing and overexpressing key enzymes found in mast cells but absent or expressed at very low levels in CHO cells. tandfonline.com
Two critical enzymes identified for this purpose are:
N-deacetylase/N-sulfotransferase (NDST2): This enzyme plays a crucial role in the initial modification of the polysaccharide chain by introducing N-sulfo groups, a necessary step for subsequent O-sulfation. tandfonline.comrsc.org
Heparan sulfate 3-O-sulfotransferase 1 (Hs3st1): This enzyme is responsible for adding the 3-O-sulfo group to specific glucosamine units, creating the unique pentasaccharide sequence that binds with high affinity to antithrombin (AT), a key interaction for heparin's anticoagulant effect. tandfonline.comfrontiersin.orgnih.gov
By creating stable CHO cell lines that overexpress both NDST2 and Hs3st1, researchers have successfully produced a modified HS with heparin-like characteristics. tandfonline.com While the anticoagulant activity of this bioengineered product was significantly increased compared to the parent cell line's HS, it remained approximately 50-fold lower than that of porcine heparin, indicating that further optimization is needed to balance the expression of the introduced and endogenous enzymes. americanpharmaceuticalreview.com
Another innovative approach involves the manipulation of transcription factors that regulate the heparin synthesis pathway. The transcription factor Zinc-finger protein 263 (ZNF263) has been identified as a repressor of key genes involved in heparin biosynthesis in most cell types. biocompare.com In mast cells, where heparin is naturally produced, ZNF263 expression is suppressed. biocompare.com Using CRISPR/Cas9 technology to inactivate ZNF263 in a human cell line resulted in a heparan sulfate that was chemically closer to heparin, suggesting that engineering CHO cells to inactivate this repressor could be a viable strategy for heparin production. biocompare.com
Table 1: Genetic Engineering of CHO Cells for Heparin Synthesis
| Genetic Target | Engineering Strategy | Rationale | Outcome |
|---|---|---|---|
| NDST2 | Overexpression | CHO cells lack sufficient NDST2 expression, leading to low N-sulfation, a prerequisite for further modifications. tandfonline.com | Increased N-sulfation of heparan sulfate, moving its structure closer to that of heparin. tandfonline.com |
| Hs3st1 | Overexpression | This enzyme creates the critical 3-O-sulfated glucosamine in the antithrombin-binding site, which is absent in CHO HS. tandfonline.comfrontiersin.org | Formation of the antithrombin-binding site, conferring anticoagulant activity to the polysaccharide. tandfonline.com |
| ZNF263 | Inactivation (e.g., via CRISPR/Cas9) | Identified as a transcriptional repressor of heparin biosynthesis genes in non-mast cells. biocompare.com | Inactivation may de-repress the biosynthetic pathway, enabling cells like CHO to produce heparin-like molecules. biocompare.com |
| Biosynthetic Pathway Enzymes | Balanced Overexpression | The entire enzymatic pathway must work in concert to achieve the correct sulfation pattern and chain length. americanpharmaceuticalreview.comtandfonline.com | Engineered HS with increased anticoagulant activity, though not yet identical to pharmaceutical heparin. americanpharmaceuticalreview.com |
Microbial Production of Heparosan Backbones for Enzymatic Modification
An alternative and highly promising route to bioengineered heparin involves a chemoenzymatic process that begins with microbial fermentation. rpi.edutandfonline.com This strategy uses bacteria, typically non-pathogenic strains of Escherichia coli, to produce heparosan. rpi.eduoup.com Heparosan is a simple polysaccharide with the same repeating disaccharide backbone as heparin ([→4)-β-D-glucuronic acid-(1→4)-α-D-N-acetylglucosamine-(1→]) but lacks the extensive and complex sulfation modifications. nih.govspringernature.com It serves as the ideal precursor for heparin synthesis. researchgate.netnih.gov
Fermentation and Heparosan Production: Strains of E. coli K5 naturally produce heparosan as a capsular polysaccharide. rpi.edugoogle.com Through metabolic engineering, these or other host strains like E. coli Nissle 1917 or Bacillus subtilis are optimized to maximize heparosan yield. nih.govmdpi.com This involves upregulating the biosynthetic pathways for the precursor molecules UDP-glucuronic acid and UDP-N-acetylglucosamine and knocking out competing metabolic pathways to channel carbon flux towards heparosan production. oup.commdpi.com
Chemical Modification: Once the heparosan is harvested and purified from the fermentation broth, it undergoes initial chemical modifications. The first step is N-deacetylation followed by N-sulfonation, which converts the N-acetylglucosamine units into N-sulfoglucosamine. rsc.orgnih.gov This step is critical as the N-sulfo groups are essential for the subsequent enzymatic modifications. rsc.org The resulting molecule is known as N-sulfoheparosan. nih.govpnas.org
Enzymatic Modification: The N-sulfoheparosan is then subjected to a series of enzymatic reactions that mimic the remaining steps of the natural heparin biosynthesis that occurs in the Golgi apparatus. nih.govspringernature.com This is accomplished using recombinant enzymes, which are themselves produced in engineered microbial systems and often immobilized on solid supports for use in bioreactors. nih.govpnas.org The key enzymes used in this cascade include:
C5-Epimerase: Converts D-glucuronic acid (GlcA) residues into L-iduronic acid (IdoA). nih.govrsc.org
2-O-Sulfotransferase (2-OST): Adds a sulfate group to the 2-position of the uronic acid residues. rsc.org
6-O-Sulfotransferase (6-OST): Adds a sulfate group to the 6-position of the glucosamine residues. rsc.org
3-O-Sulfotransferase (3-OST): Adds the critical sulfate group to the 3-position of specific glucosamine residues to complete the antithrombin-binding site. rsc.orgnih.gov
This chemoenzymatic approach has successfully yielded gram-scale quantities of bioengineered heparin that is chemically and biologically similar to unfractionated heparin derived from porcine sources. pnas.org A significant advantage of this method is the high degree of control over the process, offering the potential to create a consistent product and avoid the risks associated with animal-derived materials. rpi.edupnas.org Furthermore, the resulting bioengineered heparin can be depolymerized to produce low-molecular-weight heparin analogs. pnas.org
Table 2: Chemoenzymatic Synthesis of Heparin from a Microbial Precursor
| Stage | Process | Key Molecules/Enzymes | Description |
|---|---|---|---|
| 1. Fermentation | Microbial Production | E. coli (engineered strains), Heparosan, UDP-glucuronic acid, UDP-N-acetylglucosamine | Engineered bacteria are cultured in fermenters to produce high titers of the heparosan polysaccharide backbone. rpi.edumdpi.com |
| 2. Chemical Modification | N-deacetylation & N-sulfonation | Heparosan, N-sulfoheparosan | The purified heparosan is chemically treated to remove acetyl groups and add N-sulfo groups, creating a substrate for subsequent enzymatic reactions. rsc.orgnih.gov |
| 3. Enzymatic Epimerization | C5-Epimerization | C5-Epimerase, L-iduronic acid (IdoA) | The enzyme converts some D-glucuronic acid residues in the backbone to L-iduronic acid, a key component of heparin. rsc.orgnih.gov |
| 4. Enzymatic Sulfation | O-Sulfonation | 2-OST, 6-OST, 3-OST, PAPS (sulfate donor) | A cascade of recombinant sulfotransferases adds sulfate groups at the 2-O, 6-O, and 3-O positions to create the final, highly sulfated, and biologically active heparin structure. rsc.orgnih.gov |
Table 3: Compound Names Mentioned in Article
| Compound Name |
|---|
| This compound |
| Heparan sulfate (HS) |
| Heparosan |
| N-sulfoheparosan |
| Serglycin |
| D-glucuronic acid (GlcA) |
| L-iduronic acid (IdoA) |
| D-N-acetylglucosamine (GlcNAc) |
| Glucosamine |
| N-sulfoglucosamine |
| UDP-glucuronic acid |
| UDP-N-acetylglucosamine |
| Zinc-finger protein 263 (ZNF263) |
Complex Molecular and Cellular Interactions of Heparin, Sodium Salt
Extracellular Matrix (ECM) Interactions
Heparin, sodium salt, a highly sulfated glycosaminoglycan, engages in significant interactions within the extracellular matrix (ECM), influencing the structure and function of key protein components. nih.govroyalsocietypublishing.org These interactions are critical in various physiological and pathological processes.
Modulation of ECM Protein Conformation and Assembly (e.g., Fibronectin)
This compound, plays a catalytic role in modulating the conformation of ECM proteins, most notably fibronectin. nih.gov It can induce a more extended conformation of fibronectin, which in turn exposes cryptic binding sites for other molecules, such as vascular endothelial growth factor (VEGF). nih.govuml.edu This conformational change is not dependent on the formation of a stable ternary complex between fibronectin, heparin, and the other molecule. Instead, heparin appears to act transiently, "hopping" from one fibronectin molecule to another to progressively alter the matrix structure. nih.gov
The ability of heparin to remodel the fibronectin matrix has implications for cell behavior, including adhesion and differentiation. For instance, heparin-induced conformational changes in fibronectin within ECM scaffolds can promote the osteogenic differentiation of human mesenchymal stem cells. rsc.org
Table 1: Effect of Heparin on Fibronectin Conformation and Function
| Parameter | Observation | Reference |
| Fibronectin Conformation | Promotes an extended conformation. | uml.edursc.org |
| VEGF Binding | Exposes cryptic VEGF binding sites. | nih.govuml.edu |
| Fibril Assembly | Promotes the nucleation and growth of fibrils. | nih.gov |
| Cellular Differentiation | Can influence osteogenic differentiation of stem cells. | rsc.org |
Role of Heparan Sulfate (B86663) Proteoglycans as Co-Receptors
Heparan sulfate proteoglycans (HSPGs), which are structurally similar to heparin and are found on cell surfaces and within the ECM, act as crucial co-receptors for a wide variety of extracellular ligands. annualreviews.orgturkupetcentre.netnih.gov These ligands include growth factors, chemokines, and enzymes. nih.gov
HSPGs, such as syndecans and glypicans, bind to these ligands through their heparan sulfate chains, facilitating the formation of ligand-receptor signaling complexes. annualreviews.orgnih.govroyalsocietypublishing.org This co-receptor function can enhance the affinity of ligands for their primary receptors and is essential for initiating downstream cellular signaling. mdpi.comscielo.br For example, HSPGs are critical for the signaling of fibroblast growth factors (FGFs) and Wnt proteins. royalsocietypublishing.orgscielo.br
The interaction between ligands and HSPGs is specific, depending on the fine structure of the heparan sulfate chains, including their sulfation patterns. scielo.br This specificity allows for precise regulation of cellular processes. The extracellular domains of HSPGs can also be shed from the cell surface, creating soluble forms that can inhibit ligand-receptor interactions. annualreviews.org
Cellular Uptake Mechanisms
The internalization of this compound, and its complexes into cells is a complex process involving multiple pathways. This uptake is crucial for its intracellular functions and for the cellular processing of heparin-bound molecules.
Endocytosis and Macropinocytosis Pathways
The cellular uptake of heparin and heparin-containing complexes primarily occurs through endocytosis and macropinocytosis. nih.govwilhelm-lab.comnih.gov Macropinocytosis is a form of fluid-phase endocytosis characterized by the formation of large intracellular vesicles and is driven by actin polymerization. nih.govnih.gov Studies have shown that the uptake of heparin-coated nanoparticles and complexes like Platelet Factor 4 (PF4)/heparin is mediated by macropinocytosis, a process that can be inhibited by substances like cytochalasin D and amiloride. nih.govwilhelm-lab.com
Clathrin-mediated endocytosis is another significant pathway for the internalization of heparin-related molecules. wilhelm-lab.comnih.gov This process involves the formation of clathrin-coated pits at the plasma membrane. spandidos-publications.com Additionally, caveolin-dependent endocytosis has also been implicated in the uptake of HSPGs. nih.gov The specific pathway utilized can depend on the cell type and the nature of the heparin-containing particle. wilhelm-lab.comnih.gov
Influence of this compound Sulfation Patterns on Internalization
The sulfation pattern of this compound, plays a critical role in determining the extent of its cellular internalization. nih.govacs.org Different sulfation patterns can lead to differential uptake in various cell types. nih.govnih.gov This suggests that specific cell surface receptors with preferences for certain sulfation motifs are involved in the uptake process. nih.gov
Research has shown that the modification of heparin's sulfation pattern can significantly influence its ability to be internalized. nih.govacs.org For instance, certain chemically modified heparins with altered sulfation patterns exhibit enhanced cellular uptake compared to native heparin. nih.gov Specifically, the 6-O sulfation on the glucosamine (B1671600) subunit has been identified as a critical determinant for the cellular entry of molecules like tau, which binds to heparan sulfates on the cell surface. biorxiv.org The removal of this 6-O sulfate group significantly reduces internalization, highlighting the importance of this specific modification. biorxiv.org
Table 2: Influence of Sulfation on Cellular Uptake
| Sulfation Modification | Effect on Internalization | Reference |
| Modified Sulfation Patterns | Can lead to increased cellular uptake. | nih.gov |
| 6-O Desulfation | Significantly reduces uptake of certain heparin-binding proteins. | biorxiv.org |
| N-Sulfo Heparosan | Shows enhanced cell uptake relative to heparin in some cell lines. | nih.gov |
Uptake of Heparin-Protein Complexes (e.g., PF4/Heparin)
This compound, readily forms complexes with positively charged proteins, and the cellular uptake of these complexes is a distinct and often enhanced process compared to the uptake of the individual components. nih.govashpublications.org A prime example is the complex formed between heparin and Platelet Factor 4 (PF4).
The uptake of PF4/heparin complexes by monocytes and macrophages is significantly enhanced by heparin in a dose-dependent manner and occurs primarily through macropinocytosis. nih.govmcmaster.ca These complexes are internalized and transported to late endosomes. nih.govashpublications.org This process is not limited to PF4, as heparin can also form complexes with other positively charged proteins like protamine and lysozyme (B549824), which are then taken up via a similar pathway. nih.govashpublications.org
The internalization of PF4/heparin complexes is a critical event in the pathogenesis of heparin-induced thrombocytopenia (HIT), as it facilitates the immune response against these complexes. nih.govmcmaster.ca The uptake of these complexes is accompanied by cellular activation, including the expression of MHC class II and co-stimulatory molecules. nih.govashpublications.org
Modulation of Cell Signaling Pathways at a Molecular Level
Impact on Growth Factor Signaling Cascades
This compound, exerts a complex, often dose-dependent, influence on signaling pathways initiated by various growth factors. Its ability to bind to a wide array of proteins, including fibroblast growth factors (FGFs), allows it to modulate critical cellular processes like proliferation and differentiation. researchgate.net
At low concentrations (less than 200 ng/mL), heparin can have a pleiotropic effect, sometimes promoting signaling pathways essential for the growth and differentiation of human mesenchymal stem cells (MSCs), including the Transforming Growth Factor-beta (TGF-β)/Bone Morphogenetic Proteins (BMPs), FGFs, and Wnt signaling pathways. researchgate.net In contrast, high concentrations of heparin (≥100 μg/mL) generally have an inhibitory effect on cell growth and signaling. researchgate.netnih.gov
A key area of research has been heparin's impact on FGF signaling. High-dose heparin has been shown to reduce the phosphorylation, and thus the activation, of several key downstream components in the FGF-stimulated signaling cascade. nih.govphysiology.org In studies using alveolar type II cells, heparin significantly attenuated the activation of mitogen-activated protein kinase kinases (MEK1/2) and p44/42 mitogen-activated protein kinases (MAPK/ERK1/2) when stimulated by FGF-1 and FGF-2. nih.govphysiology.org The signaling stimulated by FGF-2 was found to be more sensitive to heparin's inhibitory effects than that of FGF-1. nih.govphysiology.org This inhibition extends to other crucial signaling molecules, including stress-activated protein kinase/c-Jun NH2-terminal kinase (SAPK/JNK), Akt/protein kinase B (Akt/PKB), and p90 ribosomal S6 kinase (p90RSK). nih.govphysiology.org The data suggest that heparin's ability to alter biological outcomes like DNA synthesis is achieved through this multi-pathway inhibition. nih.govphysiology.org
Table 2: Impact of this compound on Growth Factor Signaling Pathways
| Growth Factor Family | Signaling Component Affected | Observed Effect of High-Dose Heparin | Cell Type Studied | Reference |
|---|---|---|---|---|
| Fibroblast Growth Factor (FGF-1, FGF-2) | MEK1/2 | Reduced Phosphorylation (Inhibition) | Rat Alveolar Type II Cells | nih.govphysiology.org |
| p44/42 MAPK (ERK1/2) | Reduced Phosphorylation (Inhibition) | Rat Alveolar Type II Cells | nih.govphysiology.org | |
| SAPK/JNK | Reduced Phosphorylation (Inhibition) | Rat Alveolar Type II Cells | nih.govphysiology.org | |
| Akt/PKB | Reduced Phosphorylation (Inhibition) | Rat Alveolar Type II Cells | nih.govphysiology.org | |
| p90RSK | Reduced Phosphorylation (Inhibition) | Rat Alveolar Type II Cells | nih.govphysiology.org |
Role in Cytokine Signaling Inhibition
This compound, and particularly its low-molecular-weight (LMWH) derivatives, demonstrate significant anti-inflammatory properties through the direct inhibition of key cytokine signaling pathways. nih.govbiorxiv.org This mechanism is crucial for dampening inflammatory responses that, when uncontrolled, can lead to conditions like cytokine release syndrome. nih.gov
Detailed molecular studies have revealed that LMWH can effectively block the signaling of Interferon-gamma (IFNγ), a pivotal cytokine in both pro- and anti-inflammatory responses. nih.govbiorxiv.org LMWH binds with high affinity directly to the IFNγ protein. nih.gov This binding prevents IFNγ from interacting with its cellular receptor, thereby blocking the entire downstream signaling cascade, including the activation of the JAK/STAT1α pathway and the expression of IFNγ-induced proteins. nih.govbiorxiv.org
Similarly, heparin modulates the signaling of Interleukin-6 (IL-6), another critical inflammatory cytokine. The mechanism here is twofold. First, an LMWH molecule can form a stable complex with IL-6, physically blocking the binding site (Site I) that interacts with the IL-6 receptor alpha (IL-6Rα). nih.gov This prevents the initial step of the signaling complex formation. Secondly, heparin can also bind to the pre-formed IL-6/IL-6Rα complex, obstructing another binding site (Site II) on IL-6. This blockage prevents the subsequent binding of the glycoprotein (B1211001) 130 (gp130) receptor, which is essential for signal transduction. nih.gov By interfering at these specific molecular points, heparin effectively interrupts the IL-6 signaling pathway and its inflammatory effects. nih.gov
Table 3: Inhibition of Cytokine Signaling by this compound
| Target Cytokine | Mechanism of Inhibition | Consequence | Reference |
|---|---|---|---|
| Interferon-gamma (IFNγ) | High-affinity binding directly to the IFNγ homodimer. | Prevents IFNγ from binding to its cellular receptor. | nih.govbiorxiv.org |
| Blocks the IFNγ signaling pathway and expression of induced proteins. | nih.govbiorxiv.org | ||
| Interleukin-6 (IL-6) | Binds to IL-6, blocking its Site I from interacting with the IL-6Rα receptor. | Prevents the formation of the initial IL-6/IL-6Rα complex. | nih.gov |
Table 4: Compound Names Mentioned in Article
| Compound Name |
|---|
| This compound |
| Extracellular Vesicles (EVs) |
| Heparan sulfate proteoglycans (HSPGs) |
| Fibroblast Growth Factor-1 (FGF-1) |
| Fibroblast Growth Factor-2 (FGF-2) |
| Mitogen-activated protein kinase kinase (MEK1/2) |
| p44/42 Mitogen-activated protein kinase (MAPK/ERK1/2) |
| Stress-activated protein kinase/c-Jun NH2-terminal kinase (SAPK/JNK) |
| Akt/protein kinase B (Akt/PKB) |
| p90 ribosomal S6 kinase (p90RSK) |
| Transforming Growth Factor-beta (TGF-β) |
| Bone Morphogenetic Proteins (BMPs) |
| Wnt |
| Interferon-gamma (IFNγ) |
| Interleukin-6 (IL-6) |
| Interleukin-6 Receptor alpha (IL-6Rα) |
Computational and in Vitro Research Models in Heparin, Sodium Salt Studies
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a computational lens to observe the dynamic nature of Heparin, sodium salt, and its interactions with other molecules over time. These simulations are crucial for understanding its conformational landscape and binding mechanisms.
MD simulations have been instrumental in characterizing the conformational ensemble and flexibility of this compound. nih.govosti.govnih.gov Understanding the molecule's dynamic structure in solution is key to comprehending its biological activities. nih.govosti.govnih.gov
Studies comparing different force fields, such as GLYCAM06 and CHARMM36, have been conducted to accurately represent heparin's energy properties in simulations. nih.govosti.govnih.gov For instance, when simulating the ultra-low-molecular-weight heparin, fondaparinux (B3045324) sodium, the GLYCAM06 force field was found to better match experimental nuclear magnetic resonance (NMR) data than CHARMM36. nih.govosti.govnih.gov These simulations, validated by NMR experiments like NOESY and ROESY, have revealed that fondaparinux is highly flexible on the sub-millisecond timescale and does not maintain a single, rigid structure at room temperature. nih.govosti.govnih.gov The GLYCAM06 force field, in particular, depicts a more dynamic conformational ensemble for this heparin derivative compared to CHARMM36. nih.govosti.govnih.gov
The flexibility of heparin is a critical factor in its biological functions, such as its role in amyloidogenesis. acs.org MD simulations have shown that the conformational flexibility of heparin is essential for it to facilitate the assembly of amyloid-β peptides. acs.org The heparin chain does not act as a static template but dynamically flexes, allowing peptides to move and assemble into larger structures. acs.org This process involves heparin first "gathering" the peptide molecules and then organizing them, a mechanism that is significantly influenced by the ionic strength of the environment. acs.org
Table 1: Comparison of Force Fields for Heparin Conformational Analysis
| Feature | GLYCAM06 | CHARMM36 | Reference |
|---|---|---|---|
| Agreement with Experimental Data | Better matches experimental NMR three-bond J-coupling values for Arixtra (fondaparinux, sodium). | Less accurate in matching experimental NMR data for Arixtra. | nih.govosti.govnih.gov |
| Conformational Dynamics | Provides a more dynamic conformational ensemble for Arixtra. | Represents a less dynamic conformational ensemble for Arixtra. | nih.govosti.govnih.gov |
Computational docking is a valuable technique for predicting and analyzing the interactions between this compound and proteins, especially since co-crystallizing these complexes can be challenging. nih.gov Specialized docking programs have been developed to handle the unique characteristics of heparin, which typically binds to highly charged, shallow crevices on protein surfaces rather than well-defined pockets. nih.gov
One such approach extends the protein-protein docking program PIPER and the automated server ClusPro for heparin docking. nih.gov This method uses a molecular mechanics energy function for scoring and a fast Fourier transform correlation approach to generate and evaluate a vast number of potential binding poses of a heparin tetrasaccharide probe. nih.gov The resulting docked structures are then clustered based on their root-mean-square deviations. nih.gov Studies have shown that by selecting clusters with the highest number of protein-ligand contacts, the heparin binding site can be reliably predicted. nih.gov
In silico docking studies have been employed to investigate the interaction between heparin sodium salt and specific proteins, such as WWTR1. biotechrep.irresearchgate.net These studies predict the binding site on the protein and the strength of the interaction, providing a molecular basis for observed cellular effects. biotechrep.irresearchgate.net For example, docking simulations predicted that heparin interacts with WWTR1, potentially regulating the proliferation and differentiation of mesenchymal stem cells (MSCs). biotechrep.irresearchgate.net The interaction energies between WWTR1 and heparin have been calculated, identifying key amino acid residues involved in the binding. researchgate.net
MD simulations are also used to study the intercalation and distribution of this compound within various materials, which is crucial for the development of drug delivery systems and biocompatible coatings. acs.orgmdpi.com For instance, computer modeling has been used to study the intercalation of heparin into layered double hydroxides (LDHs), which are of interest for their ability to incorporate anionic species. acs.orgacs.org These simulations provide insights into the structural arrangement and interactions between the heparin guest and the LDH host. acs.org
The release of heparin from these materials can also be modeled. For example, in vitro release studies of low molecular weight heparin from LDH nanocarriers have been compared with predictions from models like the modified Freundlich and parabolic diffusion models. mdpi.com Such simulations help in understanding the release kinetics and designing materials with controlled release properties. mdpi.com
Furthermore, simulations can predict the stability of heparin-containing complexes against competing molecules. nih.gov For example, the stability of dendriplexes (complexes of dendrimers and siRNA) against the competing polyanion heparin has been studied. nih.gov These studies revealed that hydrophobic interactions, in addition to electrostatic forces, contribute to the stability of the complexes. nih.gov
Quantum Chemical Calculations for this compound Structure
Quantum chemical calculations, such as Density Functional Theory (DFT), offer a high level of detail regarding the molecular structure of this compound. researchgate.netnih.gov These methods are particularly useful for understanding the fine details of heparin's geometry, which are difficult to probe experimentally. researchgate.netnih.gov
DFT has been used to obtain fully optimized molecular structures of heparin oligosaccharides, such as tetrasaccharides, providing insights into bond lengths, bond angles, torsion angles, and the formation of hydrogen bonds and ionic interactions. nih.gov These calculations have revealed a complex network of intra- and inter-residue hydrogen bonds that, along with ionic interactions with the surrounding solvent, play a significant role in shaping the three-dimensional structure of the molecule. nih.gov
Quantum chemical calculations have also been instrumental in interpreting experimental data, such as NMR spin-spin coupling constants. researchgate.netnih.gov By comparing DFT-derived coupling constants with experimental values, researchers can validate the conformational models of heparin in solution. nih.gov For instance, a study on a heparin tetrasaccharide found that the best agreement with experimental data was achieved with a specific weighted average of two different conformations of the iduronic acid residue. nih.gov These calculations also highlight the importance of considering factors like the contributions of oxygen lone pairs to coupling constants, which is crucial for a detailed understanding of heparin's solution properties. researchgate.netnih.gov
Table 2: Applications of Quantum Chemical Calculations in this compound Research
| Application | Method | Key Findings | Reference |
|---|---|---|---|
| Structural Optimization | Density Functional Theory (DFT) | Provided detailed information on bond lengths, angles, and torsion angles of heparin tetrasaccharides. Revealed a complex hydrogen bond network. | nih.gov |
| Conformational Analysis | DFT | Determined the optimal ratio of different iduronic acid conformations in a tetrasaccharide by comparing calculated and experimental NMR data. | nih.gov |
| Spectra Calculation | RHF/6-311G | Calculated IR spectra of heparin disaccharide subunits to aid in quality control. | researchgate.netfh-aachen.de |
In Vitro Cell Culture Models for Mechanistic Studies
In vitro cell culture models are fundamental for investigating the cellular and molecular mechanisms through which this compound exerts its biological effects. These systems allow for controlled experiments to study cell behavior in response to heparin.
Co-culture systems, where two or more different cell types are grown together, are valuable tools for studying the complex cell-cell and cell-matrix interactions that occur in tissues. mit.eduresearchgate.net These systems can be designed to mimic the in vivo microenvironment more closely than monocultures. researchgate.net Patterned co-cultures, in particular, allow for precise control over the spatial arrangement of different cell types, enabling detailed mechanistic studies of the processes that regulate cell-cell interactions and the role of the extracellular matrix. mit.eduresearchgate.net
Heparin is often incorporated into these systems, for example, by grafting it onto the surface of cell aggregates or by including it in hydrogel scaffolds. nih.govcambridge.org In one study, mesenchymal stem cell (MSC) spheroids were coated with heparin using a multilayer technology. nih.gov This heparin coating did not negatively affect cell viability or their anti-inflammatory properties, which were assessed in a co-culture system with activated monocytes. nih.gov The heparinized surface was also able to sequester and present growth factors, demonstrating a way to influence transplanted cell fate and promote tissue repair. nih.gov
Hydrogels containing heparin are also widely used in co-culture systems to study processes like angiogenesis. cambridge.org For example, a hydrogel system composed of star-PEG and heparin was used to support the morphogenesis of endothelial cells into capillary-like structures in the presence of other cell types. cambridge.org These models are crucial for understanding how heparin modulates the cellular microenvironment and influences cell behavior in a multi-cellular context. cambridge.org
Compound Names Mentioned
Chondroitin (B13769445) sulphate
Dermatan sulfate (B86663)
Fondaparinux, sodium
Heparan sulfate
Vinculin
Cell-Based Assays for Molecular Pathway Modulation
This compound, has been the subject of numerous in vitro studies to elucidate its effects on cellular signaling and gene expression. Cell-based assays are critical for understanding the molecular mechanisms through which heparin exerts its diverse biological activities beyond anticoagulation. These studies often utilize various cell lines to investigate heparin's influence on pathways related to cell growth, differentiation, and inflammation.
Research using human mesenchymal stem cells (MSCs) has shown that heparin can significantly modulate their differentiation potential. In human umbilical cord-derived MSCs, treatment with this compound, led to an upregulation of WWTR1 (transcriptional coactivator with PDZ-binding motif) and key osteogenic markers such as RUNX2 and COL1A1. biotechrep.irbiotechrep.ir Concurrently, a downregulation of the stemness markers Oct4 and Nanog was observed, suggesting that heparin can direct MSCs towards an osteogenic lineage. biotechrep.irbiotechrep.irresearchgate.net Studies on human bone marrow-derived MSCs (hMSCs) further revealed that heparin has pleiotropic effects on signaling pathways crucial for their growth and differentiation, including the TGFβ/BMP superfamily, FGFs, and Wnts. researchgate.netnih.gov The dose of heparin is a critical factor; high doses (≥100 µg/ml) have been found to inhibit hMSC growth and promote senescence. nih.gov
In the context of cancer research, cell-based assays have demonstrated that heparin and its derivatives can interfere with key signaling pathways. For instance, heparin can inhibit cancer metastasis by blocking the CXCL12-CXCR4 axis, which is crucial for tumor cell migration. nih.govresearchgate.net It also interrupts the binding of VLA-4 on tumor cells to VCAM-1 on endothelial cells, thereby inhibiting cell adhesion. researchgate.net
Investigations into vascular biology have utilized endothelial cells to explore heparin's role in angiogenesis. In mutant endothelial cells lacking cell-surface heparan sulfates, unfractionated heparin was shown to enhance the binding of Vascular Endothelial Growth Factor-A (VEGF-A) to its receptor, VEGFR2. nih.gov This interaction modulates downstream signaling, including the phosphorylation of VEGFR2 and the activation of Erk. nih.gov In human bone marrow endothelial cells (TrHBMEC), heparin is used as a cofactor with growth factors like VEGF and basic fibroblast growth factor (bFGF) to study the activation of kinases such as RAFTK, which then interacts with cytoskeletal elements like paxillin (B1203293). ashpublications.org
Further studies have highlighted heparin's broad impact on gene and protein expression. In stromal cells from bone marrow, umbilical cord, and adipose tissue, heparin was found to regulate distinct gene sets involved in proliferation, cell adhesion, apoptosis, and inflammation. nih.gov In Human Embryonic Kidney 293F (HEK 293F) cells, the addition of sodium heparin to the culture medium enhanced the production and secretion of recombinant ECM-binding proteins, such as TAFI and CPA6. mdpi.com Additionally, early studies showed that heparin can suppress the induction of c-fos and c-myc mRNA, proto-oncogenes involved in cell cycle progression. pnas.org
Table 1: Modulation of Molecular Pathways by this compound in Cell-Based Assays
| Cell Line | Pathway/Target Modulated | Observed Effect | Reference(s) |
| Human Umbilical Cord MSCs | WWTR1, RUNX2, COL1A1 | Upregulation | biotechrep.ir, biotechrep.ir |
| Human Umbilical Cord MSCs | Oct4, Nanog (Stemness markers) | Downregulation | biotechrep.ir, biotechrep.ir |
| Human Bone Marrow MSCs | TGFβ/BMP, FGF, Wnt pathways | Pleiotropic effects, modulation of growth and differentiation | researchgate.net, nih.gov |
| Human Bone Marrow MSCs | Cell Growth & Senescence | Inhibition of growth and increased senescence at high doses (≥100 µg/ml) | nih.gov |
| Endothelial Cells (mutant) | VEGF-A / VEGFR2 Signaling | Enhanced VEGF-A binding to VEGFR2; modulated Erk activation | nih.gov |
| Human Bone Marrow Endothelial Cells | RAFTK / Paxillin | Activation of RAFTK and enhanced association with paxillin (with VEGF/bFGF) | ashpublications.org |
| CHO667 Cells | PDGF-BB Signaling | Enhanced PDGF-α receptor phosphorylation; MAPK and Akt activation | frontiersin.org |
| HEK 293F Cells | Recombinant Protein Secretion | Enhanced secretion of ECM-binding proteins (e.g., TAFI, CPA6) | mdpi.com |
| Various Tumor Cells | CXCL12-CXCR4 Axis | Blockade of CXCL12 binding to CXCR4, inhibiting metastasis | nih.gov, researchgate.net |
Animal Models for Investigating In Vivo Molecular Mechanisms (non-human clinical)
Animal models have been indispensable for investigating the in vivo molecular mechanisms of this compound, beyond its established anticoagulant properties. These non-human clinical studies have provided significant insights into its anti-inflammatory, anti-cancer, and other systemic effects.
In oncology, mouse models have been crucial for demonstrating the anti-metastatic effects of heparin and its derivatives. In a 4T1 mouse breast cancer model, treatment with heparin derivatives significantly reduced the formation of metastases. nih.gov The underlying mechanisms identified in these models include the inhibition of angiogenesis and lymphangiogenesis, as well as the disruption of key signaling pathways that promote cancer spread, such as the VEGF-C/VEGFR-3 and CXCL12-CXCR4 axes. nih.gov Heparin has also been shown to inhibit tumor growth and increase survival time in various animal models of cancer. wikipedia.org
The anti-inflammatory properties of heparin have been extensively studied in rodent models. In a rat model of carrageenan-induced pleurisy, a low molecular weight heparin derivative was shown to markedly reduce the acute inflammatory response. nih.gov This effect is attributed to the inhibition of leucocyte adhesion and migration. nih.gov Similarly, in rat and mouse models, heparin was found to dose-dependently inhibit cell recruitment induced by the chemokine RANTES, suggesting a mechanism of interfering with chemokine-GAG interactions that are essential for inflammatory cell trafficking. aai.org
Animal models have also been used to explore heparin's role in metabolic regulation. For instance, in insulin-resistant mouse models, heparin sodium salt was used to investigate its effects on fibroblast growth factor 21 (FGF21) signaling, a key pathway in glucose and lipid metabolism. sigmaaldrich.comsigmaaldrich.com Other applications include the use of heparin sodium salt in the development of parenteral nutrition models in mice. abmole.com Furthermore, long-term animal studies to evaluate carcinogenic potential or effects on fertility have not been conducted with certain heparin sodium formulations. fda.gov
Table 2: In Vivo Molecular Mechanisms of this compound in Animal Models
| Animal Model | Disease/Condition Investigated | Molecular Mechanism/Finding | Reference(s) |
| Mouse (4T1 Breast Cancer) | Cancer Metastasis | Inhibition of lymphangiogenesis and signaling pathways (VEGF-C/VEGFR-3, CXCL12-CXCR4) | nih.gov |
| Rat (Carrageenan-induced Pleurisy) | Acute Inflammation | Reduction of inflammatory exudate and leucocyte migration | nih.gov |
| Rat (Peritoneal Inflammation) | Inflammation | Inhibition of RANTES-induced cellular recruitment | aai.org |
| Mouse (Insulin-Resistant) | Metabolic Regulation | Studied effects on FGF21 signaling | sigmaaldrich.com, sigmaaldrich.com |
| Mouse (General) | Cancer | Inhibition of tumor growth, metastasis, and angiogenesis | wikipedia.org |
| Mouse (Tail Transection) | Coagulation | Used to test the in vivo reversal of heparin's anticoagulant effect | acs.org |
Future Research Trajectories and Open Questions in Heparin, Sodium Salt Science
Elucidating the Full Glycan Code of Heparin, Sodium Salt
This compound is a complex polysaccharide composed of repeating disaccharide units of glucosamine (B1671600) and a uronic acid (either L-iduronic acid or D-glucuronic acid). nihs.go.jpacs.org These units are subject to extensive and variable sulfation patterns, creating a vast number of potential sequences. acs.orgpnas.org The "glycan code" refers to this complex sequence of monosaccharides and their sulfation patterns, which dictates heparin's specific interactions with a wide array of proteins and its resulting biological activities. pnas.org
Deciphering this code in its entirety remains a significant challenge. Current sequencing methods often involve a combination of enzymatic or chemical depolymerization followed by separation and analysis techniques. pnas.orgnih.gov For instance, partial nitrous acid cleavage can be used to break down the polysaccharide chain at specific points, creating a set of defined fragments. pnas.orgoup.com These fragments can then be analyzed to piece together the original sequence. However, the presence of N-acetylglucosamine residues, which are resistant to this cleavage, can create gaps in the sequence data. pnas.org
Even a relatively small heparin molecule of six sugar units can have tens of thousands of possible sequences due to the variations in basic units and the attachment of sulfate (B86663), acid, and amide groups. healthcare-in-europe.com This immense complexity makes complete sequencing a formidable analytical task. pnas.org Future research will focus on developing more robust and comprehensive sequencing strategies to overcome these limitations and fully unlock the information encoded within the heparin polymer.
Development of Advanced High-Resolution Analytical Tools
The inherent complexity of this compound necessitates the continuous development of advanced analytical tools for its characterization. nih.govchromatographyonline.com The heterogeneity and polydispersity of heparin, meaning it exists as a mixture of chains with varying lengths and sulfation patterns, present significant analytical hurdles. chromatographyonline.comresearchgate.net
Current analytical approaches include a suite of powerful techniques:
High-Performance Liquid Chromatography (HPLC): Techniques like strong anion exchange (SAX)-HPLC are fundamental for separating heparin fragments based on their charge, which is determined by the degree of sulfation. nih.govamericanlaboratory.com Reversed-phase ion-pairing (RPIP)-HPLC is another valuable method for analyzing heparin and its derivatives. rpi.edu
Mass Spectrometry (MS): MS, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for determining the mass and, by extension, the composition of heparin oligosaccharides. nih.govacs.org However, the lability of sulfate groups and the complexity of the mixtures can make data interpretation challenging. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the structure of heparin, including the types of monosaccharides present, their linkages, and sulfation patterns. nih.govpnas.org
Future advancements will likely focus on integrating these techniques to create more powerful, multi-dimensional analytical platforms. For example, combining enhanced separation technologies with novel mass spectrometry approaches, such as ion mobility mass spectrometry (IM-MS) and gas-phase infra-red (IR) ion spectroscopy, holds the promise of revolutionizing heparin sequencing. hs-sequencing.eu The goal is to develop robust, high-resolution methods that can provide a complete and unambiguous picture of heparin's structure. americanlaboratory.comwaters.com
Understanding Structural Heterogeneity and its Functional Implications
The structural heterogeneity of this compound is not a random feature but a key determinant of its biological function. researchgate.net The specific arrangement of sulfated and non-sulfated regions along the polysaccharide chain creates distinct domains that interact with different proteins, thereby modulating a wide range of physiological processes. nih.gov
A prime example of this structure-function relationship is heparin's anticoagulant activity. This activity is primarily mediated by its interaction with antithrombin III (ATIII). nih.govthieme-connect.com A specific pentasaccharide sequence within the heparin chain is crucial for high-affinity binding to ATIII. acs.orgnih.gov However, the ability to also inhibit thrombin (factor IIa) requires a longer heparin chain, demonstrating that chain length is a critical factor influencing its activity profile. nih.govmdpi.com Low molecular weight heparins (LMWHs), which are shorter fragments of unfractionated heparin, primarily inhibit factor Xa and have a reduced effect on thrombin. nih.gov
The way in which heparin is depolymerized to create LMWHs can also significantly impact the structure and, consequently, the biological activity of the resulting fragments. mdpi.com Research has shown that even subtle differences in the location of the AT-binding sequence within an octadecasaccharide can lead to dramatic differences in thrombin inhibition potency. mdpi.com A deeper understanding of how this structural variability translates into functional diversity is a major goal for future research. This knowledge is essential for developing new heparin-based therapeutics with more specific and predictable activities. nih.gov
Table: Impact of Structural Features on Heparin's Anticoagulant Activity
| Structural Feature | Functional Implication |
| Specific Pentasaccharide Sequence | Essential for high-affinity binding to Antithrombin III (ATIII). acs.orgnih.gov |
| Chain Length | Longer chains are required to form a ternary complex with ATIII and thrombin, enabling thrombin inhibition. nih.gov Shorter chains (LMWHs) primarily inhibit Factor Xa. nih.gov |
| Location of AT-Binding Sequence | The position of the AT-binding sequence within the polysaccharide chain can significantly affect thrombin inhibition potency. mdpi.com |
| Sulfation Pattern | The degree and specific pattern of sulfation are critical for protein binding and overall biological activity. researchgate.net |
Exploring Novel Molecular Targets and Binding Partners
While heparin's role as an anticoagulant is well-established, it is now clear that its biological activities extend far beyond the coagulation cascade. mdpi.comresearchgate.net Heparin and its derivatives interact with a large number of proteins, influencing processes such as inflammation, microbial infection, and cell adhesion. mdpi.commdpi.com These non-anticoagulant properties are a burgeoning area of research, with the potential to yield new therapeutic applications.
Some of the known non-anticoagulant activities and their associated binding partners include:
Anti-inflammatory Effects: Heparin can inhibit the activity of chemokines and the recruitment of neutrophils to sites of inflammation. mdpi.com It also inhibits heparanase, an enzyme involved in inflammatory cell trafficking. mdpi.com
Interaction with Platelet Factor 4 (PF4): PF4, a chemokine released by platelets, binds to heparin and neutralizes its anticoagulant activity. mdpi.com This interaction is also implicated in the adverse effect of heparin-induced thrombocytopenia (HIT). researchgate.net
Modulation of Endothelial Function: Heparin has been shown to interact with the endothelium and may preserve its function, in part by activating the nitric oxide (NO)-cGMP pathway. ahajournals.org
Future research will aim to systematically identify and characterize the full spectrum of heparin's binding partners. This "interactome" will provide a more complete picture of heparin's physiological and pathophysiological roles. A key objective is to develop non-anticoagulant heparin derivatives that retain these other beneficial properties, potentially leading to novel therapies for inflammatory diseases, cancer, and other conditions without the associated risk of bleeding. researchgate.netahajournals.org
Advancements in Controlled Enzymatic and Chemoenzymatic Synthesis
The production of structurally defined heparin oligosaccharides is crucial for detailed structure-activity relationship studies and for the development of next-generation heparin-based drugs. researchgate.netnih.gov Chemical synthesis of heparin is extremely challenging due to the need for complex protection and deprotection steps. nih.govnih.gov Chemoenzymatic synthesis has emerged as a powerful alternative, combining the precision of chemical synthesis with the specificity of enzymatic reactions. researchgate.netresearchgate.net
This approach typically involves:
Chemical Synthesis of a Primer: A defined starting molecule, often a disaccharide, is chemically synthesized. nih.govresearchgate.net
Enzymatic Elongation: Glycosyltransferases, often from bacterial sources, are used to extend the polysaccharide chain in a controlled manner. nih.govresearchgate.net
Enzymatic Modification: A series of biosynthetic enzymes, including sulfotransferases and epimerases, are used to introduce specific sulfation patterns and convert D-glucuronic acid to L-iduronic acid residues. researchgate.netnih.gov
This strategy allows for the creation of heparin oligosaccharides with precise lengths and modification patterns. researchgate.netnih.gov For example, researchers have successfully synthesized size-defined oligosaccharides to probe the minimum size required for anti-thrombin activity. nih.gov Recent innovations include the use of fluorous-assisted synthesis to simplify the purification of the synthesized oligosaccharides. acs.org
The ultimate goal is to develop scalable and efficient processes for producing homogeneous, ultra-low molecular weight heparins and other defined heparin structures. nih.gov These synthetic molecules will be invaluable tools for research and have the potential to become new, highly specific therapeutic agents. glycantherapeutics.com
Leveraging Bioengineering for Precision Glycan Production
Bioengineering offers a promising avenue for producing this compound and its precursors in a controlled and sustainable manner, moving away from traditional animal-sourcing. nih.govpnas.org This approach involves harnessing and optimizing biosynthetic pathways in microbial or mammalian cell factories.
A key strategy is the production of heparosan, the non-sulfated polysaccharide backbone of heparin, in bacteria such as Escherichia coli or Lactococcus lactis. mdpi.combiorxiv.org This microbially produced heparosan can then serve as a starting material for subsequent chemoenzymatic modifications to create bioengineered heparin. nih.govrpi.edu
Metabolic engineering plays a crucial role in maximizing the yield of heparosan. This involves genetically modifying the host organism to redirect metabolic flux towards the synthesis of the necessary sugar nucleotide precursors, UDP-glucuronic acid and UDP-N-acetylglucosamine. mdpi.com For instance, researchers have engineered E. coli strains with specific gene knockouts to channel carbon sources exclusively into the heparosan biosynthetic pathway, significantly increasing production titers. mdpi.com
Another approach involves the metabolic engineering of mammalian cells, such as Chinese hamster ovary (CHO) cells, to produce more heparin-like molecules directly. nih.gov By introducing genes for specific human sulfotransferases, scientists have been able to produce heparan sulfate with increased anticoagulant activity. nih.gov
Future efforts in this area will focus on further optimizing these bioengineered systems to produce heparin molecules that are not only structurally similar to the porcine-derived product but also allow for the generation of novel structures with tailored biological activities. pnas.org This could ultimately lead to a safer, more sustainable, and potentially more effective supply of this critical pharmaceutical. nih.govpnas.org
Q & A
Basic Research Questions
Q. What methodologies are recommended for assessing the purity of heparin sodium salt in experimental settings?
- Answer : Purity assessment typically involves chromatographic protocols (e.g., size-exclusion or ion-exchange chromatography) coupled with enzymatic depolymerization. For example, heparin sodium can be depolymerized using heparinases, followed by chromatographic separation to quantify residual impurities like dermatan sulfate . A validated approach includes preparing test solutions with sodium/calcium acetate buffer and sodium borohydride to stabilize heparin fragments during analysis . UV-Vis spectroscopy at 232 nm is often used to monitor enzymatic digestion efficiency.
Q. How can researchers standardize anticoagulant activity assays for heparin sodium salt across laboratories?
- Answer : Use the United States Pharmacopeia (USP) anti-factor IIa (thrombin) and anti-factor Xa assays, which measure heparin’s ability to inhibit coagulation factors. Calibrate assays with International Standard (IS) heparin to ensure reproducibility. Include controls for batch-to-batch variability, such as parallel testing with certified reference materials. In vitro assays using human plasma or synthetic chromogenic substrates are preferred for minimizing biological variability .
Q. What techniques are essential for structural characterization of heparin sodium salt?
- Answer : Nuclear magnetic resonance (NMR) spectroscopy (1D/2D) identifies sulfation patterns and monosaccharide composition. Disaccharide analysis via heparinase digestion and liquid chromatography–mass spectrometry (LC-MS) quantifies specific oligosaccharide sequences. Pair these with Fourier-transform infrared spectroscopy (FTIR) to confirm functional groups (e.g., sulfate esters) .
Advanced Research Questions
Q. How can researchers resolve contradictions in heparin sodium salt’s bioactivity data across studies?
- Answer : Discrepancies often arise from structural heterogeneity (e.g., sulfation degree) or experimental conditions (e.g., buffer ionic strength). To address this:
- Standardize sources : Use heparin from a single batch or supplier.
- Control salt concentrations : Physiological vs. low-salt buffers alter heparin-protein binding kinetics (e.g., GDNF release studies show salt-dependent diffusion rates) .
- Statistical meta-analysis : Apply random-effects models to aggregate data from independent studies, accounting for variability in methodologies .
Q. What experimental designs are optimal for studying heparin sodium salt’s controlled-release mechanisms in drug delivery systems?
- Answer : Use scaffold-based models (e.g., heparin-containing PEG microspheres) to simulate physiological release. Vary salt concentrations (e.g., 8 mM sodium phosphate vs. PBS) to study affinity-driven release kinetics. Quantify diffusion coefficients () via Fick’s second law, incorporating heparin-GDNF binding constants () and scaffold porosity . Validate with in vitro release profiles and mathematical modeling (e.g., finite element analysis).
Q. How does batch-to-batch variability in heparin sodium salt impact reproducibility in cell culture studies?
- Answer : Variability in sulfation patterns or contaminant levels (e.g., oversulfated chondroitin sulfate) can skew cell signaling outcomes. Mitigate this by:
- Pre-screening batches : Use NMR or LC-MS to verify structural consistency.
- Including heparan sulfate controls : Differentiate heparin-specific effects from background glycosaminoglycan interactions .
- Dose-response normalization : Express activity relative to a reference standard (e.g., USP heparin) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
